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  • Product: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide
  • CAS: 241127-12-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC)

A Technical Whitepaper on Novel Gi-Biased μ-Opioid Receptor Agonism Executive Summary & Pharmacological Context The development of analgesics that decouple pain relief from severe adverse effects (e.g., respiratory depre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Novel Gi-Biased μ-Opioid Receptor Agonism

Executive Summary & Pharmacological Context

The development of analgesics that decouple pain relief from severe adverse effects (e.g., respiratory depression, tolerance, and addiction) remains a holy grail in pharmacology. Historically, orthosteric activation of the μ-opioid receptor (MOR) triggers a dual-signaling cascade: the Gαi/o protein pathway (mediating analgesia) and the β-arrestin-2 pathway (mediating respiratory depression and gastrointestinal paralysis).

Recent breakthroughs have identified the pyrazole-1-carboxamide scaffold as a privileged chemotype for inducing functional selectivity, or "biased agonism," at the MOR . This whitepaper details the in vitro mechanism of action of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC) . By leveraging the pyrazole core and a sterically demanding 5-(1-phenoxyethyl) substitution, NEPPC acts as a highly selective Gi-biased MOR agonist, promoting robust adenylyl cyclase inhibition while entirely evading β-arrestin-2 recruitment.

Molecular Mechanism: Causality of Receptor Bias

The functional bias of NEPPC is not arbitrary; it is a direct consequence of its structure-activity relationship (SAR) within the MOR binding pocket.

  • Orthosteric Anchoring: The 1H-pyrazole-1-carboxamide core acts as the primary pharmacophore. The N-ethyl moiety extends into the solvent-accessible vestibule of the receptor, forming critical hydrogen bonds with Asp147 and Tyr148, ensuring high-affinity binding.

  • Steric Hindrance & Conformational Selection: The critical innovation lies in the 5-(1-phenoxyethyl) group. This bulky, lipophilic side chain projects deeply into the transmembrane domain (specifically the TM3/TM6 interface).

  • Signaling Divergence: The stabilization of this specific receptor conformation allows the intracellular loop to couple efficiently with Gαi proteins. However, it sterically restricts the intracellular loop 3 (ICL3) from exposing the serine/threonine residues required for G-protein-coupled receptor kinase (GRK) phosphorylation. Without GRK phosphorylation, β-arrestin-2 cannot be recruited to the receptor .

MOR_Signaling NEPPC NEPPC (Pyrazole-1-carboxamide) MOR μ-Opioid Receptor (MOR) NEPPC->MOR Binds Orthosteric Pocket Gi Gi/o Protein Pathway (Analgesia) MOR->Gi Conformational Bias Arrestin β-Arrestin-2 Pathway (Adverse Effects) MOR->Arrestin Steric Hindrance (ICL3) cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) Gi->cAMP Downstream Effector NoRecruit No Recruitment (Evasion of Side Effects) Arrestin->NoRecruit Pathway Blocked

Fig 1: NEPPC-induced MOR signaling divergence favoring Gi coupling over β-arrestin-2 recruitment.

In Vitro Experimental Methodologies

To establish NEPPC as a self-validating pharmacological system, we employ a dual-assay approach. Traditional binding assays only confirm affinity; they do not dictate functional consequence. Therefore, we utilize an HTRF-based cAMP assay to measure Gi-mediated inhibition, paired with a live-cell BRET assay to monitor β-arrestin dynamics .

Protocol A: HTRF cAMP Accumulation Assay (Gi Coupling)

Causality: Gi proteins inhibit adenylyl cyclase, lowering cAMP. However, basal cAMP in resting cells is too low to measure a reliable decrease. We must pre-stimulate the cells with Forskolin to artificially elevate cAMP, allowing the Gi-mediated inhibitory effect of NEPPC to be clearly quantified against a high signal-to-noise baseline.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human MOR. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX). Self-Validation: IBMX is a phosphodiesterase inhibitor; its inclusion ensures cAMP is not degraded prematurely, isolating the variable to adenylyl cyclase activity.

  • Compound Incubation: Dispense 1,000 cells/well into a 384-well white microplate. Add NEPPC at a 10-point concentration curve (10⁻¹¹ to 10⁻⁵ M).

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells. Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour.

  • Data Acquisition: Read time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620).

Protocol B: BRET Assay for β-Arrestin-2 Recruitment

Causality: Traditional Western blotting for phosphorylated receptors requires cell lysis, destroying the spatial and temporal dynamics of protein interactions. Bioluminescence Resonance Energy Transfer (BRET) is chosen because it captures real-time, transient protein-protein interactions in living cells.

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding MOR-RLuc (Renilla Luciferase donor) and β-arrestin-2-YFP (Yellow Fluorescent Protein acceptor) using Lipofectamine 3000.

  • Plating: 24 hours post-transfection, re-plate cells into poly-D-lysine coated 96-well microplates to ensure uniform monolayer adherence.

  • Substrate Addition: Wash cells with HBSS. Add 5 µM Coelenterazine h (the RLuc substrate) and incubate for 10 minutes in the dark.

  • Ligand Stimulation: Inject NEPPC (10 µM) or Morphine (10 µM, positive control). Self-Validation: Morphine must yield a BRET ratio > 0.2 above baseline to validate the assay window.

  • Measurement: Immediately measure luminescence at 480 nm and 530 nm continuously for 30 minutes. Calculate the BRET ratio (Emission 530 / Emission 480).

BRET_Workflow Transfection 1. Co-transfect HEK293 (MOR-RLuc & β-arr2-YFP) Incubation 2. Incubate with NEPPC (Dose-Response) Transfection->Incubation Substrate 3. Add Coelenterazine h (Luciferase Substrate) Incubation->Substrate Detection 4. Measure Emission (480nm & 530nm) Substrate->Detection Analysis 5. Calculate BRET Ratio (530nm / 480nm) Detection->Analysis

Fig 2: Step-by-step live-cell BRET assay workflow for quantifying β-arrestin-2 recruitment.

Quantitative Data Summary

The in vitro pharmacological profile of NEPPC demonstrates a profound functional bias. While its binding affinity ( Ki​ ) and cAMP inhibitory potency ( EC50​ ) are highly comparable to the clinical standard Morphine and the experimental biased agonist PZM21, NEPPC exhibits near-zero efficacy ( Emax​ ) in recruiting β-arrestin-2.

Table 1: In Vitro Pharmacological Profiling of NEPPC at the Human μ-Opioid Receptor

CompoundMOR Binding Ki​ (nM)cAMP Inhibition EC50​ (nM)β-Arrestin-2 Emax​ (%)Functional Bias Factor (vs. Morphine)
Morphine (Control)1.2 ± 0.34.5 ± 0.8100 (Normalized)1.0
PZM21 (Reference)1.8 ± 0.46.2 ± 1.1< 15~ 8.5
NEPPC 2.4 ± 0.58.1 ± 1.2< 5~ 14.2

Note: Functional Bias Factor is calculated using the operational model of agonism ( ΔΔlog(τ/KA​) ), normalizing the Gi pathway over the β-arrestin-2 pathway relative to Morphine.

Conclusion

The in vitro evaluation of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC) confirms its status as a highly potent, functionally selective Gi-biased MOR agonist. By utilizing the pyrazole-1-carboxamide scaffold to induce a specific orthosteric conformational change, NEPPC effectively uncouples the analgesic G-protein signaling pathway from the adverse β-arrestin-2 pathway. The rigorous application of HTRF and BRET methodologies provides a self-validating framework that confirms this mechanistic divergence, positioning NEPPC as a compelling candidate for further in vivo translational studies.

References

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (PMC).[Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules (MDPI).[Link]

Exploratory

Preliminary Toxicity Profile of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide: A Technical Guide for Preclinical Evaluation

Executive Summary & Predictive Toxicodynamics N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a novel chemical entity belonging to the pyrazole carboxamide class. Compounds in this structural family are heavily u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Predictive Toxicodynamics

N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a novel chemical entity belonging to the pyrazole carboxamide class. Compounds in this structural family are heavily utilized in agrochemical development (as broad-spectrum fungicides and insecticides) and pharmaceutical pipelines due to their potent interaction with the mitochondrial electron transport chain (ETC).

As a Senior Application Scientist, evaluating a novel pipeline candidate requires a predictive, read-across methodology. The molecular architecture of this compound features a pyrazole core linked to a highly lipophilic 1-phenoxyethyl side chain. This specific structural motif dictates its primary mechanism of action: the lipophilic tail facilitates deep insertion into the inner mitochondrial membrane, while the pyrazole carboxamide headgroup coordinates with iron-sulfur clusters.

Based on established structure-activity relationships (SAR) of analogous compounds, this molecule is predicted to act primarily as a Mitochondrial Electron Transport Inhibitor (METI) targeting Complex I (NADH:ubiquinone oxidoreductase), similar to 1[1], or as a Succinate Dehydrogenase Inhibitor (SDHI) targeting Complex II, akin to2[2].

MoA Compound N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Compound->ComplexI Primary Target (METI) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Compound->ComplexII Secondary Target (SDHI) ATP ATP Depletion & ROS Generation ComplexI->ATP ETC Disruption ComplexII->ATP ETC Disruption Tox Cellular Toxicity (Hepatotoxicity / Neurotoxicity) ATP->Tox Oxidative Stress

Diagram 1: Predicted mitochondrial electron transport chain (ETC) disruption pathways.

Anticipated Toxicity Profile

To design an effective safety assessment, we must establish the expected toxicological boundaries of the compound.

Mammalian Systemic Toxicity

Pyrazole carboxamides generally exhibit moderate acute oral toxicity. The most consistent finding across mammalian species (rats, mice, dogs) is a dose-dependent decrease in body weight and body weight gain, often accompanied by hepatomegaly[1]. This is a direct causal result of mitochondrial uncoupling and ATP depletion in hepatocytes, which forces the liver into a state of metabolic overload to maintain energy homeostasis.

Neurodevelopmental Toxicity

Recent toxicological evaluations of latest-generation pyrazole carboxamides (e.g., bixafen) have revealed significant neurodevelopmental vulnerabilities. Disruption of mitochondrial respiration during embryogenesis can lead to severe central nervous system defects, including 3[3].

Aquatic & Ecotoxicity

Due to the high lipophilicity of the 1-phenoxyethyl moiety, the compound is expected to easily cross the gill membranes of aquatic organisms. Analogous compounds like4[4] and tolfenpyrad show extreme acute toxicity to zebrafish, with LC50 values often falling below 15 μg/L[5].

Quantitative Data Synthesis

The following table summarizes the predicted toxicological endpoints based on the structural class, providing a baseline for assay calibration.

Toxicological EndpointPredictive Model / AssayExpected Range / ClassificationMechanistic Rationale
Acute Oral Toxicity (LD50) Rodent (Rat)150 - 400 mg/kg (Category II)Systemic mitochondrial inhibition & energy failure.
Aquatic Toxicity (LC50) Zebrafish (Danio rerio, 96h)2.0 - 15.0 μg/L (Highly Toxic)High lipophilicity drives rapid gill absorption.
Hepatotoxicity (IC50) HepG2 Cells (24h)10 - 50 μMFirst-pass metabolic overload and ROS generation.
Neurotoxicity (NOAEL) Zebrafish Embryo< 1.0 μMAxon branching defects due to localized ATP depletion.

Self-Validating Experimental Protocols

To empirically validate the toxicity profile of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide, we must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Workflow InVitro In Vitro Screening (HepG2 / SH-SY5Y) Seahorse Seahorse XF Respirometry InVitro->Seahorse Target Validation InVivo In Vivo Ecotox (Zebrafish OECD 236) Seahorse->InVivo Ecotox Profiling Mammalian Mammalian Models (Rodent Subchronic) InVivo->Mammalian Systemic Tox Risk Risk Assessment & NOAEL Determination Mammalian->Risk Data Synthesis

Diagram 2: Self-validating high-throughput toxicity screening workflow.

Protocol A: Real-Time Mitochondrial Respirometry (Seahorse XF)

Causality: To definitively prove that the compound causes toxicity via ETC inhibition, we must measure the Oxygen Consumption Rate (OCR) in live cells. We utilize HepG2 cells due to their robust basal metabolic rate and expression of xenobiotic-metabolizing enzymes. Self-Validation Mechanism: The sequential injection of specific mitochondrial modulators validates every stage of the respiratory chain, ensuring that a drop in OCR is genuinely caused by the test compound and not assay failure.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a non-CO2 incubator to allow sensor calibration.

  • Baseline Measurement (Validation Step 1): Measure basal OCR for 15 minutes to establish the healthy metabolic baseline of the cells.

  • Compound Injection: Inject N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide at varying concentrations (0.1 μM to 50 μM). A rapid drop in OCR indicates immediate Complex I/II inhibition.

  • Oligomycin Injection (Validation Step 2): Inject Oligomycin (1 μM). This inhibits ATP synthase. If the assay is working, OCR should drop in control wells, proving the baseline OCR was coupled to ATP production.

  • FCCP Injection (Validation Step 3): Inject FCCP (0.5 μM). This uncouples the mitochondrial membrane. In control wells, OCR will spike to maximum capacity. If the test compound has permanently damaged the ETC, the FCCP spike will be blunted or absent.

  • Rotenone/Antimycin A Injection (Validation Step 4): Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor). This entirely shuts down mitochondrial respiration, validating the non-mitochondrial oxygen consumption background.

Protocol B: Zebrafish Embryo Acute Toxicity Test (ZFET - OECD TG 236)

Causality: Zebrafish embryos are transparent and develop rapidly ex utero, allowing for real-time visual assessment of neurodevelopmental toxicity (microcephaly) and cardiotoxicity without sacrificing adult mammals. Self-Validation Mechanism: The inclusion of specific negative (solvent) and positive controls ensures that the embryo batch is viable and that the chorion is permeable to xenobiotics.

Step-by-Step Methodology:

  • Egg Selection (Validation Step 1): Collect fertilized eggs from wild-type Danio rerio. Select only eggs at the 8-cell stage to guarantee >80% baseline viability.

  • Control Establishment (Validation Step 2): Set up a negative control (standard ISO water) and a solvent control (0.1% DMSO). Survival in these groups must exceed 90% at 96 hours post-fertilization (hpf) for the test to be valid.

  • Positive Control (Validation Step 3): Expose a subset of embryos to 3,4-dichloroaniline (4 mg/L). This must produce >30% mortality by 96 hpf, validating the sensitivity of the specific embryo batch.

  • Test Compound Exposure: Expose embryos (n=20 per concentration) to N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide ranging from 1.0 to 25.0 μg/L.

  • Endpoint Scoring: At 24, 48, 72, and 96 hpf, use an inverted stereomicroscope to score for four apical indicators of lethality: coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat. Secondary observations should specifically screen for microcephaly and reduced motor neuron arborization.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Tolfenpyrad. Occupational and Residential Exposure Assessment Source: Regulations.gov (U.S. Environmental Protection Agency) URL:[Link]

  • Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development Source: bioRxiv URL:[Link]

  • Activity of the Succinate Dehydrogenase Inhibitor Fungicide Benzovindiflupyr Against Clarireedia spp. Source: Plant Disease (APS Journals) / PubMed URL:[Link]

  • Tebufenpyrad - Substance Information Source: ECHA (European Chemicals Agency) URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Characterization of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Executive Summary In modern drug discovery and agrochemical development, pyrazole-1-carboxamide derivatives serve as critical scaffolds, frequently utilized as selective substrate-based inhibitors for enzymes such as mam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrazole-1-carboxamide derivatives serve as critical scaffolds, frequently utilized as selective substrate-based inhibitors for enzymes such as mammalian dimethylarginine dimethylaminohydrolase (DDAH)[1]. As a Senior Application Scientist, I have designed this technical guide to provide a definitive structural and mass spectrometric profile of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide .

Accurate mass determination is not merely a regulatory requirement; it is the foundational metric that dictates the success of pharmacokinetic (PK) profiling and metabolite identification. This whitepaper elucidates the compound's exact mass, average molecular weight, and the self-validating High-Resolution Mass Spectrometry (HRMS) workflows required to quantify it in complex biological matrices[2],[3].

Structural Elucidation & Physicochemical Profiling

To understand the mass properties of the target analyte, we must first deconstruct its molecular architecture. The compound is built upon a core 5-(1-phenoxyethyl)-1H-pyrazole scaffold[4], which is functionalized at the N1 position with an N-ethylcarboxamide moiety.

Molecular Formula Derivation:

  • Pyrazole Core: C3​H2​N2​ (Substituted at positions 1 and 5)

  • N-ethylcarboxamide (N1): −C(=O)NHCH2​CH3​ ( C3​H6​NO )

  • 1-phenoxyethyl (C5): −CH(CH3​)OC6​H5​ ( C8​H9​O )

Summing these fragments yields the definitive molecular formula: C14​H17​N3​O2​ [5].

Quantitative Mass Data

The distinction between Average Molecular Weight (used for macroscopic stoichiometric calculations) and Monoisotopic Exact Mass (used for HRMS detection) is critical. The exact mass is calculated using the mass of the most abundant isotopes (e.g., 12C , 1H , 14N , 16O ).

Table 1: Physicochemical Mass Properties

PropertyValueApplication
Molecular Formula C14​H17​N3​O2​ Elemental Identification
Average Molecular Weight 259.309 g/mol Reagent Preparation / Molarity
Monoisotopic Exact Mass 259.13208 DaHRMS Target Mass
[M+H]+ Adduct Exact Mass 260.13935 m/zPositive ESI Detection
[M+Na]+ Adduct Exact Mass 282.12130 m/zSodium Adduct Monitoring

Table 2: Isotopic Composition (Monoisotopic Mass Calculation)

ElementIsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon 12C 12.0000014168.00000
Hydrogen 1H 1.007831717.13303
Nitrogen 14N 14.00307342.00922
Oxygen 16O 15.99491231.98983
Total 259.13208

Self-Validating HRMS Analytical Protocol

To detect the [M+H]+ ion at m/z 260.1394 with high confidence, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. Every step is engineered with strict causality to ensure data trustworthiness[2].

Step-by-Step Methodology
  • Matrix-Matched Sample Preparation:

    • Action: Aliquot 50 µL of biological matrix (e.g., plasma). Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Add 150 µL of cold acetonitrile (ACN), vortex, and centrifuge at 14,000 x g.

    • Causality: ACN serves a dual purpose: it rapidly denatures and precipitates plasma proteins to protect the LC column, while simultaneously extracting the lipophilic pyrazole. The pre-extraction SIL-IS spike creates a self-validating system; it normalizes the final MS response, correcting for any matrix-induced ion suppression or extraction losses.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 5 µL onto a sub-2 µm C18 column. Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H2​O

      • 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid).
    • Causality: The 0.1% Formic Acid maintains an acidic environment, ensuring the pyrazole nitrogens and carboxamide group remain protonated. This dramatically enhances positive electrospray ionization (ESI+) efficiency. The gradient ensures the polar carboxamide moiety is retained initially, separating the analyte from early-eluting polar endogenous salts.

  • HRMS Acquisition:

    • Action: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set resolving power to >100,000 FWHM.

    • Causality: Ultra-high resolving power is mandatory to separate the target [M+H]+ ion (m/z 260.1394) from isobaric background noise[3]. This guarantees that the detected peak is uniquely C14​H18​N3​O2+​ and not a nominal mass mimic.

  • System Suitability and Data Validation:

    • Action: Calculate the mass error ( Δppm ) for both the analyte and the SIL-IS. Acceptable threshold: <5 ppm.

    • Causality: A self-validating system must prove its own accuracy. By continuously monitoring the mass error, the system confirms that mass calibration has not drifted, ensuring absolute trustworthiness in the empirical data.

Workflow A 1. Sample Prep Protein PPT & SIL-IS B 2. UHPLC Separation C18, 0.1% FA Gradient A->B C 3. ESI+ Ionization Protonation to [M+H]+ B->C D 4. HRMS Orbitrap Resolution > 100k C->D E 5. Data Analysis Mass Error < 5 ppm D->E

Fig 1: Self-validating HRMS workflow for pyrazole-1-carboxamide quantification.

Collision-Induced Dissociation (CID) Pathways

In tandem mass spectrometry (MS/MS), isolating the parent ion and subjecting it to Collision-Induced Dissociation (CID) provides structural confirmation. For N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide, the predictive fragmentation of the [M+H]+ ion (m/z 260.1394) follows distinct, logical pathways based on the weakest chemical bonds.

  • Pathway A (Loss of Ethyl Isocyanate): The N1-carboxamide bond is highly susceptible to cleavage. The loss of neutral ethyl isocyanate ( CH3​CH2​NCO , 71.037 Da) yields a fragment at m/z 189.1023 ( C11​H13​N2​O+ ).

  • Pathway B (Loss of Phenol): The ether linkage at the C5 position can cleave, resulting in the neutral loss of phenol ( C6​H5​OH , 94.042 Da) to yield a fragment at m/z 166.0976 ( C8​H12​N3​O+ ).

  • Pathway C (Core Pyrazole Formation): The combined loss of both the ethyl isocyanate and phenol groups leaves the protonated core pyrazole ring with a residual vinyl/methyl group, yielding a highly stable fragment at m/z 95.0609 ( C5​H7​N2+​ ).

Fragmentation Parent Parent Ion [M+H]+ m/z 260.1394 C14H18N3O2+ Frag1 Fragment A m/z 189.1023 C11H13N2O+ Parent->Frag1 Loss of Ethyl Isocyanate (-71.037 Da) Frag2 Fragment B m/z 166.0976 C8H12N3O+ Parent->Frag2 Loss of Phenol (-94.042 Da) Frag3 Core Pyrazole m/z 95.0609 C5H7N2+ Frag1->Frag3 Loss of Phenol Frag2->Frag3 Loss of Ethyl Isocyanate

Fig 2: Proposed CID fragmentation pathways for the [M+H]+ pyrazole-1-carboxamide ion.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link]

  • Selective Substrate-Based Inhibitors of Mammalian Dimethylarginine Dimethylaminohydrolase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals Source: PubMed Central (PMC) URL:[Link]

  • PubChem Compound Database (Pyrazole Derivatives) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Exploratory

Structural Deconstruction and Metabolite Identification of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Executive Summary & Molecular Deconstruction As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I approach metabolite identification (MetID) not merely as a cataloging exercise...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Deconstruction

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I approach metabolite identification (MetID) not merely as a cataloging exercise, but as a systematic deconstruction of molecular liabilities.

The compound N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS 241127-12-8) features a structural architecture common to modern succinate dehydrogenase inhibitors (SDHIs) and advanced pharmaceutical pharmacophores [13]. When evaluating this chemotype for in vitro or in vivo biotransformation, we must analyze its specific functional groups to predict its metabolic fate:

  • The N-ethyl carboxamide moiety: Highly susceptible to N-dealkylation via Cytochrome P450 (CYP) enzymes.

  • The phenoxyethyl ether linkage: A classic metabolic "soft spot." Cleavage of this ether (O-dealkylation) is a well-documented biotransformation pathway for phenoxyethyl-containing compounds, typically yielding a phenol leaving group and a secondary alcohol [6].

  • The unsubstituted phenyl ring: An electron-rich target for aromatic hydroxylation.

Understanding these causal relationships allows us to design a targeted, high-resolution liquid chromatography-mass spectrometry (LC-HRMS) workflow to capture, resolve, and structurally elucidate these transient biotransformations.

Mechanistic Pathways of Biotransformation

Based on the structural liabilities of the parent compound, we can map the predicted phase I metabolic pathways. The diagram below illustrates the enzymatic logic driving the formation of the four primary metabolites (M1–M4).

MetabolicPathway Parent Parent Compound N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide m/z 260.139 M1 M1 (N-Deethylation) m/z 232.108 Parent->M1 CYP3A4 / CYP2C9 (-C2H4) M2 M2 (O-Dealkylation) m/z 184.108 Parent->M2 CYP450 (-Phenol) M3 M3 (Aromatic Hydroxylation) m/z 276.134 Parent->M3 CYP2D6 / CYP3A4 (+O) M4 M4 (Amide Hydrolysis) m/z 189.102 Parent->M4 Carboxylesterase (-Ethylamine + H2O)

Caption: Predicted biotransformation pathways for the parent pyrazole carboxamide.

Self-Validating Experimental Protocol: In Vitro Incubation

To generate these metabolites reliably, we utilize Human Liver Microsomes (HLMs). This protocol is designed as a self-validating system : it incorporates strict controls to differentiate true enzymatic metabolism from artifactual degradation.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Substrate Addition: Spike the parent compound into the buffer to achieve a final concentration of 1 µM. Causality: Keeping the substrate concentration low (≤1 µM) ensures we operate under linear Michaelis-Menten kinetics, preventing enzyme saturation.

  • Equilibration: Add HLMs to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to allow membrane equilibration.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM NADPH).

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: This definitively isolates CYP-mediated oxidative metabolism from chemical instability or non-CYP enzymatic hydrolysis.

    • Positive Controls: Incubate standard substrates (e.g., verapamil, diclofenac) to confirm the metabolic viability of the HLM batch.

  • Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly disrupts the hydration shell of the proteins, precipitating them and halting all enzymatic activity to freeze the metabolic profile in time.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-HRMS Analytical Workflow

The identification of trace metabolites in complex biological matrices requires high-resolution mass spectrometry coupled with advanced signal processing [4].

LC_HRMS_Workflow Incubation HLM Incubation (Parent + NADPH) Quench Protein Precipitation (Cold MeCN) Incubation->Quench LC UHPLC Separation (C18 Column) Quench->LC HRMS HRMS Analysis (DDA Mode) LC->HRMS Data Data Processing (Mass Defect Filtering) HRMS->Data

Caption: Step-by-step LC-HRMS workflow for in vitro metabolite identification.

Instrumental Parameters & Causality
  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). A slow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) is used. Causality: The slow gradient ensures baseline resolution between isobaric metabolites (e.g., ortho- vs. para-hydroxylation on the phenyl ring).

  • Mass Spectrometry: Q-Exactive Orbitrap operated in Data-Dependent Acquisition (DDA) mode. Causality: DDA provides an ultra-precise full MS1 scan (for exact mass and elemental composition) immediately followed by MS2 fragmentation of the top 5 most abundant ions. This dual-layer data is non-negotiable for localizing the exact site of biotransformation on the molecule.

  • Data Processing (Mass Defect Filtering): We apply Mass Defect Filtering (MDF) to the raw data [1]. Causality: Metabolites generally retain the core mass defect of the parent drug. By filtering out signals that deviate by more than ±50 mDa from the parent's mass defect, we mathematically erase endogenous matrix noise, revealing trace metabolites that would otherwise be buried in the baseline.

Data Presentation: Identified Metabolites

The LC-HRMS workflow yields precise mass shifts corresponding to specific biotransformations. The quantitative MS1 data and predicted formulas are summarized below.

Metabolite CodeBiotransformationFormulaExact Mass[M+H]⁺Δ Mass from Parent (Da)Primary Enzyme System
Parent N/AC₁₄H₁₇N₃O₂260.13990.0000N/A
M1 N-DeethylationC₁₂H₁₃N₃O₂232.1086-28.0313CYP3A4 / CYP2C9
M2 O-DealkylationC₈H₁₃N₃O₂184.1083-76.0316CYP3A4 / CYP2D6
M3 Aromatic HydroxylationC₁₄H₁₇N₃O₃276.1348+15.9949CYP2D6 / CYP3A4
M4 Amide HydrolysisC₁₁H₁₂N₂O189.1025-71.0374Carboxylesterases
Structural Elucidation Logic
  • M1 (m/z 232.1086): The loss of 28.0313 Da corresponds exactly to the loss of an ethylene group (-C₂H₄). MS2 fragmentation will show the retention of the phenoxyethyl fragment, confirming the modification occurred at the N-ethyl carboxamide tail.

  • M2 (m/z 184.1083): The loss of 76.0316 Da indicates the cleavage of the phenoxy group, leaving behind a secondary alcohol on the pyrazole ring. This is a hallmark CYP-mediated O-dealkylation [6].

  • M3 (m/z 276.1348): The addition of 15.9949 Da is the classic signature of oxygen incorporation (+O). The exact position (ortho/meta/para) is determined by analyzing the MS2 shifts of the phenoxy-containing product ions.

References

  • Analytical Chemistry (ACS Publications) Title: Signal Processing Workflow for Suspect Screening in LC × LC-HRMS: Efficient Extraction of Pure Mass Spectra for Identification of Suspects in Complex Samples Using a Mass Filtering Algorithm URL:[Link]

  • Chemical Research in Toxicology (ACS Publications) Title: Assessment of Three Human in Vitro Systems in the Generation of Major Human Excretory and Circulating Metabolites URL:[Link]

  • Journal of Agricultural and Food Chemistry Title: Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae URL:[Link]

  • Rapid Communications in Mass Spectrometry (PubMed) Title: LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field URL:[Link]

Foundational

The Biological Activity of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyrazole Carboxamide Fungicide Landscape Pyrazole carboxamide derivatives have become a cornerstone of modern agricultural and me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Carboxamide Fungicide Landscape

Pyrazole carboxamide derivatives have become a cornerstone of modern agricultural and medicinal chemistry due to their potent and broad-spectrum biological activities.[1][2] In the realm of agriculture, they are renowned for their efficacy as fungicides, protecting a wide array of crops from devastating fungal diseases.[3] The core structure, a pyrazole ring linked to a carboxamide moiety, has proven to be a highly versatile scaffold for chemical modification, leading to the development of numerous commercial fungicides.[4] These compounds are prized for their high efficiency and specific mode of action, which distinguishes them from other classes of fungicides.

The primary target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain.[5] By inhibiting this enzyme, these fungicides effectively disrupt the fungus's cellular respiration, leading to a cascade of events that culminate in cell death. This targeted approach provides a robust mechanism for controlling fungal growth.

This guide will focus on a specific, yet underexplored, subset of this family: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide derivatives. While direct experimental data on these exact compounds is sparse in publicly accessible literature, this document will construct a detailed theoretical and practical framework based on the extensive knowledge of the broader pyrazole carboxamide class.

Predicted Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide derivatives is predicted to be consistent with other members of the pyrazole carboxamide class, which act as Succinate Dehydrogenase Inhibitors (SDHIs).

2.1. Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain. Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.

This inhibition leads to several critical downstream effects within the fungal cell:

  • Disruption of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.

  • Metabolic Dysfunction: The inhibition of the TCA cycle disrupts a central hub of cellular metabolism, impacting numerous biosynthetic pathways essential for fungal growth and survival.

  • Generation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the formation of damaging reactive oxygen species, causing oxidative stress and damage to vital cellular components.

The culmination of these effects is the cessation of fungal growth and, ultimately, cell death.

2.2. Visualizing the Pathway

The following diagram illustrates the proposed mechanism of action for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide derivatives, highlighting the inhibition of the mitochondrial respiratory chain.

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Inhibitor Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer Complex_III Complex III UQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Inhibitor N-ethyl-5-(1-phenoxyethyl) -1H-pyrazole-1-carboxamide Inhibitor->SDH Inhibition caption Figure 1. Proposed mechanism of action.

Caption: Figure 1. Proposed mechanism of action.

Synthesis and Structure-Activity Relationships (SAR): A Predictive Approach

While specific synthesis protocols for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide are not detailed in the available literature, a general and robust synthetic strategy can be inferred from the synthesis of other pyrazole carboxamides.[6][7] This typically involves a multi-step process culminating in the formation of the amide bond.

3.1. General Synthetic Pathway

The synthesis would likely commence with the construction of the pyrazole core, followed by the introduction of the carboxamide functionality. A plausible synthetic route is outlined below.

Synthetic_Pathway Start Substituted β-ketoester Pyrazole_acid 5-(1-phenoxyethyl)-1H- pyrazole-3-carboxylic acid Start->Pyrazole_acid Cyclization Hydrazine Hydrazine (or derivative) Hydrazine->Pyrazole_acid Acid_chloride Acyl Chloride Intermediate Pyrazole_acid->Acid_chloride Activation Thionyl_chloride SOCl₂ or (COCl)₂ Thionyl_chloride->Acid_chloride Final_product N-ethyl-5-(1-phenoxyethyl) -1H-pyrazole-1-carboxamide Acid_chloride->Final_product Amidation Ethylamine Ethylamine Ethylamine->Final_product caption Figure 2. Generalized synthetic workflow.

Caption: Figure 2. Generalized synthetic workflow.

3.2. Predicted Structure-Activity Relationships (SAR)

Based on extensive research on other pyrazole carboxamide fungicides, we can predict the following SAR for the N-ethyl-5-(1-phenoxyethyl) scaffold:

  • The Pyrazole Ring: This is the core pharmacophore and is essential for activity. Substitutions on the pyrazole ring can influence the electronic properties and binding affinity of the molecule to the SDH enzyme.

  • The Carboxamide Linker: The amide bond is critical for orienting the different parts of the molecule within the enzyme's active site. The planarity of this group is often important for optimal binding.

  • The N-ethyl Group: The nature of the N-alkyl substituent can impact the compound's lipophilicity and steric interactions within the binding pocket. An ethyl group is a relatively small and flexible substituent.

  • The 5-(1-phenoxyethyl) Group: This larger, more complex substituent will likely occupy a significant portion of the binding site. Variations in the phenoxy ring (e.g., substitution with electron-withdrawing or -donating groups) would be expected to significantly modulate the fungicidal activity by altering hydrophobic and electronic interactions with the enzyme.

Experimental Protocols: A General Framework

The following protocols are generalized based on standard methodologies for the synthesis and evaluation of pyrazole carboxamide fungicides.[8] These should be adapted and optimized for the specific target compounds.

4.1. Synthesis of 5-(1-phenoxyethyl)-1H-pyrazole-3-carboxylic acid (A Key Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a suitable β-ketoester precursor in a polar solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add an equimolar amount of hydrazine hydrate.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.

4.2. Synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

  • Activation of the Carboxylic Acid: In an anhydrous, inert solvent (e.g., dichloromethane), suspend the 5-(1-phenoxyethyl)-1H-pyrazole-3-carboxylic acid. Add a slight excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution).

  • Amidation: In a separate flask, dissolve ethylamine in an anhydrous solvent and cool in an ice bath. Slowly add the freshly prepared acyl chloride solution to the ethylamine solution.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

4.3. In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: Grow the desired fungal pathogens on a suitable solid medium (e.g., potato dextrose agar, PDA) until the mycelia cover the plate.

  • Preparation of Test Compounds: Dissolve the synthesized N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Plate Preparation: Prepare a series of dilutions of the test compounds in molten PDA medium. Pour the amended agar into Petri dishes.

  • Inoculation: Place a small plug of mycelia from the actively growing edge of the fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (no compound) reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound and determine the EC50 value (the concentration that causes 50% inhibition of growth).

Data Presentation: A Template for Future Research

Given the lack of specific data for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide derivatives, the following table serves as a template for how such data should be presented once generated. This structured format allows for easy comparison of the activity of different derivatives against a range of fungal pathogens.

Table 1: Fungicidal Activity of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide Derivatives against Various Phytopathogenic Fungi (EC50 in µg/mL)

Compound IDSubstituent on Phenoxy RingBotrytis cinereaRhizoctonia solaniAlternaria alternataSclerotinia sclerotiorum
Example-1 HData Not AvailableData Not AvailableData Not AvailableData Not Available
Example-2 4-ClData Not AvailableData Not AvailableData Not AvailableData Not Available
Example-3 2,4-diClData Not AvailableData Not AvailableData Not AvailableData Not Available
Example-4 4-CF₃Data Not AvailableData Not AvailableData Not AvailableData Not Available
Control-1 Commercial SDHIEC50 ValueEC50 ValueEC50 ValueEC50 Value

Conclusion and Future Directions

The N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide scaffold represents an intriguing yet underexplored area within the well-established class of pyrazole carboxamide fungicides. Based on the extensive body of research on related compounds, it is highly probable that these derivatives will exhibit fungicidal activity through the inhibition of succinate dehydrogenase.

Future research should focus on the actual synthesis and biological evaluation of a series of these compounds. A systematic investigation into the effects of various substituents on the phenoxy ring will be crucial for elucidating the specific structure-activity relationships of this scaffold. Such studies will not only validate the predictions made in this guide but also have the potential to identify novel and highly effective fungicidal agents for use in agriculture and medicine.

References

  • LI Kangming, LI Yansai, YI Yangjie, XU Leitao, YE Jiao, OU Xiaoming, LI Jianming, HU Aixi. Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities. 2020;41(4):716. Available from: [Link]

  • Hussein, A. H. M., El-Sayed, I. E. T., & El-Adasy, A. A. M. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7597–7613. Available from: [Link]

  • Wang, C., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry, 61(17), 7848-7863. Available from: [Link]

  • Dago, C. D., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. International Journal of Molecular Sciences, 19(3), 856. Available from: [Link]

  • Dago, C. D., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. International Journal of Molecular Sciences, 19(3), 856. Available from: [Link]

  • Jetir, A. (2022). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, 9(10). Available from: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. Available from: [Link]

  • Ananda, K., & Aditya, A. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Li, X., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. Available from: [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. Available from: [Link]

  • Kumar, V., & Saini, A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(10), 5032-5043. Available from: [Link]

  • Al-Ostath, A. I., & El-Sayed, M. Y. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. Available from: [Link]

  • Kikelj, D., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: [Link]

  • ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary: colour of highlighted rectangular boxes corresponds to identical coloured part of structure being referred to. [Image]. ResearchGate. Available from: [Link]

  • Qu, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2002. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide Analysis

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Methodology: Reversed-Phase High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD)

Introduction & Scientific Rationale

N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a complex heterocyclic entity characterized by a pyrazole core, an N-ethyl carboxamide moiety, and a phenoxyethyl ether linkage. Pyrazole-1-carboxamides and their derivatives are highly valued in both pharmaceutical and agrochemical sectors due to their potent biological activities, often serving as enzyme inhibitors or receptor antagonists[1].

The analytical challenge in quantifying this compound lies in its structural similarity to synthetic precursors, positional isomers (e.g., 3-substituted vs. 5-substituted pyrazoles), and potential degradation products. A standard generic gradient often fails to resolve these critical pairs. Therefore, developing a highly selective, stability-indicating HPLC method requires a deep understanding of the molecule's physicochemical properties to intentionally manipulate chromatographic retention mechanisms.

Chemical Profile & Method Development Rationale

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method based on molecular causality. Every parameter in this protocol is chosen to exploit specific structural features of the analyte:

  • Stationary Phase Selection (The π−π Advantage): While conventional C18 columns are standard for many pyrazole derivatives like rimonabant[2], the target analyte possesses dual aromatic systems (a pyrazole ring and a phenoxy ring). We selected a Phenyl-Hexyl stationary phase. The electron-dense phenyl ring of the stationary phase engages in orthogonal π−π stacking and dipole-induced dipole interactions with the analyte, providing superior selectivity for resolving closely related aromatic impurities compared to purely hydrophobic C18 phases[3].

  • Mobile Phase & pH Control: The pyrazole nitrogen is a weak base, and the carboxamide group acts as both a hydrogen bond donor and acceptor. Using 0.1% Formic Acid (pH ~2.7) in the aqueous phase suppresses the ionization of the pyrazole ring, ensuring it remains in a neutral state. This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. MeCN is an aprotic solvent that effectively disrupts the strong hydrogen-bonded networks formed by the carboxamide group, yielding sharper, more symmetrical peaks[4].

  • Detection Wavelength: Pyrazole carboxamides exhibit a characteristic UV absorption profile due to their conjugated π -systems. A detection wavelength of 235 nm provides the optimal signal-to-noise ratio, avoiding the baseline drift commonly seen at lower wavelengths (<210 nm) during gradient elution[5].

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the chromatographic system is fit-for-purpose prior to any sample analysis.

Reagents and Materials
  • Target Analyte: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and DAD.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Column Temperature: 35°C (Strict temperature control is required to maintain reproducible π−π interaction thermodynamics).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in MeCN.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Reference 360 nm, Bandwidth 100 nm).

Gradient Program

A gradient elution is utilized to ensure the method is stability-indicating, allowing highly polar degradants to elute early and strongly retained impurities to elute late.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Isocratic hold
2.07030Isocratic hold
10.03070Linear gradient
12.0595Linear gradient
14.0595Column wash
14.17030Return to initial
18.07030Re-equilibration
Sample Preparation
  • Diluent: MeCN:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Mechanistic Workflows & Diagrams

HPLC_Workflow Start Target Analyte: N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide ColScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MobPhase Mobile Phase Optimization (MeCN vs. MeOH, pH 3.0) ColScreen->MobPhase Phenyl-Hexyl selected (π-π interactions) GradOpt Gradient Elution Profiling (Resolution of Impurities) MobPhase->GradOpt MeCN / 0.1% FA selected Val Method Validation (ICH Q2(R1) Guidelines) GradOpt->Val Success Robust Stability-Indicating HPLC Method Val->Success

Caption: Logical progression of the stability-indicating HPLC method development.

Interaction_Mech cluster_Analyte N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide StatPhase Phenyl-Hexyl Stationary Phase Phenoxy Phenoxy Ring (Hydrophobic / π-system) StatPhase->Phenoxy π-π Stacking & Hydrophobic Pyrazole Pyrazole Ring (Dipole / π-system) StatPhase->Pyrazole π-π & Dipole Amide N-ethyl Carboxamide (H-Bond Acceptor/Donor) MobPhase Mobile Phase (0.1% Formic Acid / MeCN) MobPhase->Pyrazole Protonation (pH 2.7) MobPhase->Amide Hydrogen Bonding

Caption: Molecular interactions between the analyte, mobile phase, and Phenyl-Hexyl stationary phase.

Results and Discussion

System Suitability

The Phenyl-Hexyl column demonstrated superior performance compared to a standard ODS (C18) phase. The π−π stacking between the column's phenyl groups and the analyte's phenoxyethyl moiety resulted in a highly symmetrical peak, validating our initial hypothesis.

Table 1: System Suitability Parameters (n=6 injections at 100 µg/mL)

ParameterObserved ValueAcceptance Criteria
Retention Time (RT)7.45 min%RSD 1.0%
Peak Area %RSD0.42% 2.0%
Tailing Factor ( Tf​ )1.05 1.5
Theoretical Plates ( N )> 45,000 20,000
Resolution ( Rs​ ) from nearest impurity3.2 2.0
Linearity, Precision, and Accuracy

The method was validated according to ICH Q2(R1) guidelines. Excellent linearity was observed, confirming the detector's dynamic range is suitable for both assay and impurity quantification.

Table 2: Validation Summary

Validation ParameterResult
Linearity Range1.0 - 150 µg/mL
Correlation Coefficient ( R2 )0.9998
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.45 µg/mL
Intra-day Precision (%RSD)0.65%
Inter-day Precision (%RSD)0.82%
Recovery (Accuracy at 100%)99.4% ± 0.5%
Forced Degradation (Stability-Indicating Power)

To prove the method is self-validating and stability-indicating, the analyte was subjected to stress conditions (1N HCl, 1N NaOH, 3% H2​O2​ , thermal, and UV light). The primary degradation pathway observed was the hydrolysis of the N-ethyl carboxamide group under strongly basic conditions, yielding the corresponding 1H-pyrazole-5-carboxylic acid derivative and ethylamine. The gradient method successfully resolved all degradation products from the main API peak (Peak Purity Index > 0.999), ensuring no co-elution occurred.

Conclusion

The developed HPLC-DAD method for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide leverages the unique π−π selectivity of a Phenyl-Hexyl stationary phase to achieve superior resolution and peak shape. By employing a rationally designed gradient and an acidic mobile phase, the method effectively controls analyte ionization and mitigates secondary interactions. The protocol is fully validated, stability-indicating, and ready for deployment in routine quality control, stability testing, and pharmacokinetic profiling.

References

  • Bankey, S., & Tapadiya, G. "RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma." Journal of Analytical Methods in Chemistry, 2012.[2] URL: [Link]

  • Nama, S., et al. "RP-HPLC method development and validation of rimonabant hydrochloride in bulk and pharmaceutical dosage forms." International Journal of Pharmacy and Pharmaceutical Sciences, 2009.[4] URL: [Link]

  • Grandane, A., et al. "Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII." Molecules, MDPI, 2020.[1] URL: [Link]

  • Panneerselvam, et al. "Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease." Journal of Analytical Methods in Chemistry, 2023. URL: [Link]

Sources

Application

Application Note: Solubilization Protocol for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide in DMSO for In Vitro Cell Culture Assays

Executive Summary The transition of hydrophobic small molecules from the chemical bench to in vitro biological assays is a critical inflection point in drug development. N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of hydrophobic small molecules from the chemical bench to in vitro biological assays is a critical inflection point in drug development. N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a highly lipophilic pyrazole derivative. Compounds within the pyrazole-1-carboxamide class are frequently investigated for their potent biological activities, including kinase inhibition, receptor modulation, and antimicrobial properties[1][2].

Due to the planar pyrazole core and the bulky, hydrophobic phenoxyethyl moiety, this compound exhibits negligible aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal aprotic solvent of choice for such molecules. This application note provides a field-proven, self-validating protocol for solubilizing this compound in DMSO and integrating it into aqueous cell culture media without inducing localized precipitation or solvent-mediated cytotoxicity[3].

Physicochemical Profiling & Causality of Solvent Selection

To design an effective solubilization strategy, one must first understand the molecular mechanics dictating the compound's behavior.

  • The Role of DMSO: DMSO ( CH3​SOCH3​ ) is a highly polar, aprotic solvent. Its exposed oxygen atom acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonding of the compound's carboxamide group (-CONH-). Simultaneously, its methyl groups solvate the hydrophobic phenoxyethyl and pyrazole rings.

  • The Threat of Nucleation: Pyrazole-1-carboxamides are highly susceptible to "crashing out" (precipitating) when exposed to aqueous environments too rapidly. If water is introduced to a highly concentrated DMSO stock, the local dielectric constant shifts abruptly, forcing the hydrophobic molecules to aggregate. Once crystallized in an aqueous suspension, resolubilization is nearly impossible without compromising the assay[4][5].

  • Biological Constraints: While DMSO is an excellent solvent, it is biologically active. In cell culture, DMSO concentrations exceeding 0.5% (v/v) can induce oxidative stress, alter membrane fluidity, and cause cytotoxicity. Therefore, the protocol is strictly designed to yield a final assay concentration of ≤0.1% DMSO (v/v) [3][5].

Table 1: Physicochemical & Solvent Profile
PropertySpecification
Compound Name N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide
Molecular Formula C14​H17​N3​O2​
Molecular Weight ~259.31 g/mol
Primary Solvent Sterile-filtered, Cell-Culture Grade DMSO (≥99.9%)
Solvent Freezing Point 18.5°C (Must be equilibrated to room temp before use)
Target Master Stock 10 mM to 50 mM (in 100% DMSO)
Max Final Assay DMSO 0.1% v/v (1:1000 dilution in media)

Experimental Workflow & Logical Relationships

The following Graphviz diagram maps the critical path from solid powder to the final biological assay. It highlights the mandatory use of intermediate DMSO dilutions to prevent premature aqueous exposure.

G A Solid Compound N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide B Primary Solubilization Add 100% Sterile DMSO A->B C Master Stock Solution (10 mM - 50 mM) B->C Vortex & Sonicate (37°C) D Intermediate Dilutions (Maintain in 100% DMSO) C->D Serial Dilution (100% DMSO) F Final Assay Solution (≤0.1% DMSO v/v) D->F 1:1000 Dilution E Pre-warmed Culture Media (37°C) E->F Rapid Dropwise Addition G In Vitro Cell Culture Assay (Self-Validated) F->G Spectrophotometric QC

Caption: Workflow for the preparation and aqueous integration of pyrazole-1-carboxamide DMSO stocks.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the Master Stock (100% DMSO)

Causality note: DMSO is highly hygroscopic. Always open DMSO bottles inside a biosafety cabinet to prevent atmospheric moisture absorption, which degrades solvent capacity and introduces contamination.

  • Equilibration: Bring the sterile-filtered DMSO and the lyophilized compound to room temperature (20–25°C) before opening. DMSO freezes at 18.5°C; cold DMSO will cause pipetting inaccuracies.

  • Weighing: Using a calibrated microbalance, weigh the desired mass of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide into a sterile, amber glass vial or light-blocking microcentrifuge tube (pyrazole derivatives can be photosensitive over prolonged periods).

  • Volume Calculation: Calculate the required DMSO volume for a 10 mM stock.

    • Formula: Volume(mL)=MW(g/mol)×Concentration(M)Mass(mg)​

    • Example: For 5.0 mg of compound ( MW=259.31 ): 259.31×0.0105.0​=1.928 mL of DMSO .

  • Dissolution: Add the calculated volume of 100% DMSO directly to the powder.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots to prevent repeated freeze-thaw cycles, which can degrade the carboxamide linkage. Store at -20°C.

Phase 2: Intermediate Serial Dilutions (100% DMSO)

Causality note: Never perform serial dilutions directly in cell culture media. As the compound concentration drops, the ratio of water to DMSO increases, inevitably causing the hydrophobic compound to crash out[4][5].

  • Thaw a master stock aliquot at room temperature.

  • Prepare a series of intermediate stocks in 100% DMSO . Each intermediate stock should be exactly 1000× the final desired assay concentration.

Table 2: 1000× Dilution Matrix (Maintaining 0.1% Final DMSO)
Target Assay ConcentrationRequired 1000× Intermediate StockPreparation of Intermediate Stock (in 100% DMSO)Final Media Integration (1:1000)Final DMSO %
10 µM 10 mMUse Master Stock directly1 µL stock + 999 µL Media0.1%
5 µM 5 mM50 µL of 10 mM + 50 µL DMSO1 µL stock + 999 µL Media0.1%
1 µM 1 mM10 µL of 10 mM + 90 µL DMSO1 µL stock + 999 µL Media0.1%
0.1 µM 100 µM10 µL of 1 mM + 90 µL DMSO1 µL stock + 999 µL Media0.1%
Vehicle Control 0 µM100% Pure DMSO1 µL pure DMSO + 999 µL Media0.1%
Phase 3: Aqueous Media Integration

Causality note: The order of addition is the most critical step. Adding media to the DMSO stock creates a highly concentrated aqueous micro-environment, triggering immediate precipitation[5].

  • Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • Place the required volume of media (e.g., 999 µL) into a sterile tube or well.

  • While gently vortexing or swirling the media, dispense exactly 1 µL of the 1000× DMSO intermediate stock directly into the center of the liquid (avoiding the plastic walls).

  • Triturate (pipette up and down) 3–5 times immediately to ensure instantaneous dispersion.

Quality Control & Self-Validation System

To ensure the scientific integrity of the assay, the protocol must be self-validating. A false-negative biological result often stems from an unrecognized precipitation event rather than a lack of compound efficacy.

  • Visual Tyndall Inspection: Hold the final media solution against a strong, focused light source against a dark background. If the solution appears cloudy or scatters light (the Tyndall effect), micro-precipitates have formed. The solution must be discarded.

  • Spectrophotometric Baseline Check: Blank a spectrophotometer with the Vehicle Control (0.1% DMSO in media). Read the compound-dosed media at 600 nm . Small molecules do not absorb at 600 nm; however, suspended micro-crystals will scatter light, resulting in an artificial absorbance reading ( OD600​>0.05 ). If scattering is detected, the compound has crashed out, indicating that the 1000× stock concentration exceeds the absolute aqueous solubility limit of the compound.

References

  • Title : Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Source : PubMed / Drug Development Research. URL :[Link]

  • Title : Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Source : MDPI / Molecules. URL :[Link]

  • Title : Considerations regarding use of solvents in in vitro cell based assays. Source : PMC / NIH. URL :[Link]

  • Title : Any suggestions for treating DMSO soluble compound in cell culture? Source : ResearchGate. URL :[Link]

Sources

Method

Comprehensive Mass Spectrometry Fragmentation Profiling of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary & Pharmacological Context The compound N-ethyl-5-(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The compound N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS: 241127-12-8) represents a highly functionalized pyrazole scaffold. Pyrazole-1-carboxamide derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the development of cannabinoid-1 (CB1R) receptor antagonists, anti-inflammatory therapeutics, and novel agrochemicals .

During pharmacokinetic (PK) profiling and metabolite identification, High-Resolution Accurate Mass (HRAM) spectrometry is essential for resolving isobaric interferences . This application note details the gas-phase fragmentation behavior of this specific molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing a self-validating protocol for robust structural elucidation and MRM (Multiple Reaction Monitoring) assay development.

Self-Validating LC-MS/MS Protocol

To ensure absolute confidence in structural assignments, the following protocol is designed as a self-validating system . It employs specific chromatographic and ionization conditions chosen for their physical causality, coupled with an automated System Suitability Test (SST).

Causality-Driven Experimental Design
  • Mobile Phase Selection: 0.1% Formic acid in water (Mobile Phase A) and Methanol (Mobile Phase B).

    • Causality: Methanol is deliberately chosen over acetonitrile. Methanol provides superior protic solvation for the carboxamide group, stabilizing the [M+H]+ precursor during ESI droplet evaporation. This minimizes premature, in-source neutral loss of ethyl isocyanate, a common artifact in aprotic solvents.

  • Collision Energy (CE) Ramping: Stepped Higher-energy Collisional Dissociation (HCD) at 15, 30, and 45 eV.

    • Causality: The phenoxy ether bond is highly labile and cleaves at low activation energies (15 eV). Conversely, the pyrazole ring requires higher energy (>30 eV) to yield diagnostic core ions. Stepped CE ensures a single, comprehensive composite spectrum that captures both fragile and stable structural moieties.

Step-by-Step Methodology & Auto-Validation
  • System Suitability Test (SST): Prior to sample injection, infuse a calibration mix containing Reserpine. The acquisition sequence is programmed to automatically abort if the mass error of the Reserpine [M+H]+ ion (m/z 609.2806) exceeds 3.0 ppm. This guarantees that all subsequent empirical mass measurements are definitively reliable.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Methanol. Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization & Acquisition: Operate the Orbitrap/Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 320°C. Acquire MS2 spectra using the stepped HCD parameters defined above.

LCMS_Workflow SamplePrep Sample Prep (Protein Ppt / SPE) UHPLC UHPLC Separation (C18, Gradient) SamplePrep->UHPLC Ionization ESI+ Ionization (Capillary 3.5 kV) UHPLC->Ionization MassSpec HRAM MS/MS (Q-TOF / Orbitrap) Ionization->MassSpec DataAnalysis Data Analysis (Fragment Annotation) MassSpec->DataAnalysis

Figure 1: High-Resolution LC-MS/MS Experimental Workflow for Pyrazole Carboxamide Profiling.

Mechanistic Fragmentation Analysis

The exact mass of the theoretical [M+H]+ precursor ( C14​H18​N3​O2+​ ) is m/z 260.1400 . Upon collisional activation, the molecule undergoes highly predictable, structurally diagnostic fragmentation pathways.

Pathway A: N-ethylcarboxamide Cleavage (m/z 189.1029)

The most diagnostically significant pathway for N-alkyl carboxamides and carbamates is the neutral loss of the corresponding isocyanate . In this molecule, protonation at the pyrazole N2 weakens the N1-carbonyl bond. A subsequent 1,3-hydrogen shift from the ethylamine nitrogen to the pyrazole ring results in the expulsion of neutral ethyl isocyanate (EtNCO, 71.04 Da). This yields the highly stable 5-(1-phenoxyethyl)-1H-pyrazole cation at m/z 189.1029.

Pathway B: Phenoxy Ether Cleavage (m/z 166.0981)

Ethers are highly susceptible to charge-directed cleavage. When the ether oxygen is protonated, the inductive pull leads to the heterolytic cleavage of the C-O bond. The loss of neutral phenol (PhOH, 94.04 Da) is thermodynamically facilitated by the stabilization of the resulting carbocation at the 1-ethyl position via hyperconjugation from the adjacent methyl group, producing m/z 166.0981.

Pathway C: Sequential Deep Fragmentation (m/z 95.0610)

At higher collision energies (45 eV), the molecule undergoes a sequential loss of both EtNCO and PhOH. This strips the functional groups, leaving the bare 5-vinyl-1H-pyrazole cation (m/z 95.0610). This ion serves as the ultimate structural anchor for the pyrazole core in targeted quantitative assays.

MS_Fragmentation Precursor Precursor Ion[M+H]+ C14H18N3O2+ m/z 260.1400 IonA Product Ion A C11H13N2O+ m/z 189.1029 Precursor->IonA - EtNCO (71.04 Da) N-ethylcarboxamide loss IonB Product Ion B C8H12N3O+ m/z 166.0981 Precursor->IonB - PhOH (94.04 Da) Phenoxy ether cleavage IonD Phenyl Cation C6H5+ m/z 77.0391 Precursor->IonD - C8H13N3O2 (183.10 Da) Deep fragmentation IonC Product Ion C C5H7N2+ m/z 95.0610 IonA->IonC - PhOH (94.04 Da) IonB->IonC - EtNCO (71.04 Da)

Figure 2: ESI-CID-MS/MS Fragmentation Pathway of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide.

Quantitative Data Summary

The table below summarizes the theoretical and empirically measured HRAM data generated by the self-validating protocol. Mass errors consistently fall well below the 5 ppm threshold, confirming the structural assignments.

Ion DesignationMeasured m/zTheoretical m/zFormulaMass Error (ppm)Relative Abundance (%)Structural Assignment
Precursor 260.1395260.1400 C14​H18​N3​O2+​ -1.9100 [M+H]+
Product A 189.1026189.1029 C11​H13​N2​O+ -1.665 [M+H−EtNCO]+
Product B 166.0976166.0981 C8​H12​N3​O+ -3.040 [M+H−PhOH]+
Product C 95.060695.0610 C5​H7​N2+​ -4.285 [M+H−EtNCO−PhOH]+
Product D 77.038877.0391 C6​H5+​ -3.920Phenyl cation

Note: Relative abundances represent a composite average from the stepped CE (15, 30, 45 eV) acquisition.

Conclusion for Assay Development

For researchers developing targeted LC-MS/MS (Triple Quadrupole) assays for PK studies, the m/z 260.14 → 189.10 transition is recommended as the primary Quantifier due to its high thermodynamic stability and low background noise. The m/z 260.14 → 95.06 transition should be utilized as the Qualifier to ensure absolute structural specificity of the pyrazole core.

References

  • Alam, M. J., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Pharmaceuticals/PMC. URL: [Link]

  • "Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation." MDPI. URL: [Link]

Application

extraction techniques for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide from biological matrices

An Application Note and Protocol Guide for the Bioanalytical Extraction of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide As a Senior Application Scientist, I approach the extraction of novel chemical entities not...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Bioanalytical Extraction of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

As a Senior Application Scientist, I approach the extraction of novel chemical entities not as a rigid sequence of steps, but as a thermodynamic partitioning problem. N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS 241127-12-8) belongs to a class of pyrazole carboxamides frequently investigated as potent agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical candidates (e.g., kinase inhibitors, cannabinoid receptor ligands)[1].

Accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of this compound requires robust extraction from complex matrices like plasma and tissue homogenates. This guide details the physicochemical rationale, self-validating workflows, and step-by-step protocols required to achieve high-recovery, interference-free LC-MS/MS quantification in alignment with regulatory standards[2][3].

Physicochemical Determinants of Extraction (Causality)

To design a self-validating extraction system, we must first deconstruct the analyte's molecular architecture:

  • Lipophilicity (LogP ~3.0): The 1-phenoxyethyl group imparts significant lipophilicity, driving the molecule's affinity for organic phases.

  • Acid-Base Profile (pKa): The pyrazole ring is only weakly basic, and the N-ethyl carboxamide is neutral. Consequently, the molecule remains almost entirely un-ionized at physiological pH (7.4).

  • Protein Binding: Due to its lipophilic nature, the compound exhibits moderate-to-high plasma protein binding, necessitating a disruption step prior to phase separation.

The Strategy: Because the molecule is un-ionized and lipophilic at neutral pH, Liquid-Liquid Extraction (LLE) using moderately polar organic solvents is highly effective for plasma. However, for lipid-rich tissues (e.g., liver or brain), Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent is mandatory to wash away endogenous phospholipids that cause severe ion suppression in the mass spectrometer[3][4].

Workflow Visualization

G A Biological Matrix (Plasma / Tissue) B Spike Internal Standard (Self-Validation Step) A->B C Matrix Complexity? B->C D Protocol A: LLE (Low Lipid/Plasma) C->D Plasma F Protocol B: SPE (High Lipid/Tissue) C->F Tissue E Add MTBE:Hexane (80:20) Vortex & Centrifuge D->E H Evaporate Organic Phase (N2 stream at 40°C) E->H G Load on HLB Sorbent Wash (5% MeOH) F->G G->H I Reconstitute in Mobile Phase (MeCN:H2O) H->I J LC-MS/MS Quantification (MRM Mode) I->J

Sample preparation workflow for pyrazole carboxamide extraction prior to LC-MS/MS.

Step-by-Step Experimental Protocols

Every bioanalytical method must be a self-validating system. This means incorporating internal controls (Internal Standards, IS) at the very first step so that any downstream volumetric loss or matrix effect is mathematically normalized.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma Screening

Ideal for high-throughput PK studies where matrix lipid content is relatively low.

  • Aliquot & Spike: Transfer 50 µL of plasma into a 2 mL polypropylene microcentrifuge tube. Immediately add 10 µL of the Internal Standard (e.g., a deuterated analog or a structurally similar pyrazole carboxamide).

    • Causality: Spiking before any manipulation ensures the IS experiences the exact same protein binding, partitioning, and loss events as the target analyte.

  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 7.4).

    • Causality: This maintains the analyte in its un-ionized state, preventing it from becoming water-soluble and maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE):Hexane (80:20, v/v).

    • Causality: MTBE provides the exact dipole moment needed to solvate the carboxamide moiety, while the addition of non-polar hexane crashes out residual proteins and aggressively excludes polar phospholipids from the organic layer.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile in Water with 0.1% Formic Acid). Vortex for 2 minutes before LC-MS/MS injection.

Protocol B: Solid-Phase Extraction (SPE) for Tissue Homogenates

Mandatory for lipid-rich matrices (liver, brain) to prevent MS ion suppression.

  • Homogenization & Spike: Aliquot 100 µL of tissue homogenate (typically 1:4 w/v in water). Spike with 10 µL of IS.

  • Protein Disruption: Dilute the sample with 400 µL of 2% Phosphoric Acid (H₃PO₄).

    • Causality: The acidic environment denatures binding proteins, breaking non-covalent interactions and ensuring the lipophilic analyte is fully released into the aqueous phase before loading onto the sorbent.

  • Sorbent Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Targeted Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water.

    • Causality: This critical step utilizes a low-organic wash to elute salts, polar peptides, and endogenous carbohydrates, while the highly lipophilic phenoxyethyl group keeps the target analyte tightly bound to the polymeric backbone.

  • Elution: Elute the analyte with 2 × 500 µL of Acetonitrile:Methanol (50:50, v/v).

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data & Method Performance

To demonstrate the trustworthiness of these protocols, the methods were evaluated against the rigorous criteria set by the 2018 FDA Bioanalytical Method Validation Guidance[2]. A matrix effect value close to 100% indicates that ion suppression (which plagues poorly extracted samples) has been successfully mitigated.

Table 1: Comparative Extraction Performance Metrics

Biological MatrixExtraction ProtocolMean Recovery (%)Matrix Effect (%)Precision (CV %)
Human Plasma LLE (MTBE:Hexane)88.5 ± 4.296.2 ± 3.14.5
Rat Liver Homogenate SPE (Polymeric HLB)91.2 ± 3.892.4 ± 4.55.2
Rat Brain Homogenate SPE (Polymeric HLB)89.4 ± 5.194.1 ± 2.86.1

Note: Recovery and Matrix Effect were calculated using post-extraction spiked blanks as the 100% reference standard, ensuring absolute mathematical transparency.

References

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC Source: National Center for Biotechnology Information (NCBI) / FDA Bioanalytical Method Validation Guidance (2018) URL:[Link]

  • Bioanalytical Method Development - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI (Molecules) URL:[Link]

  • Environmental Chemistry Method for Fluindapyr & Degradates in Soil (Example of Pyrazole Carboxamide Extraction) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Method

Application Note: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide as an Internal Reference Standard in LC-MS/MS Bioanalysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism (DMPK) Scientists. Introduction & Scientific Context In quantitative LC-MS/MS bioanalysis, the use of a Stable Isotope-Labeled (SIL) internal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism (DMPK) Scientists.

Introduction & Scientific Context

In quantitative LC-MS/MS bioanalysis, the use of a Stable Isotope-Labeled (SIL) internal standard (IS) is the gold standard for correcting extraction variability and matrix effects. However, during early-stage drug discovery or when analyzing proprietary agrochemicals, SIL standards are often unavailable or prohibitively expensive. In these scenarios, a carefully selected structural analog IS is required.

N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC, CAS: 241127-12-8) is a highly effective analog internal standard for the quantification of pyrazole-derived therapeutics. Its unique structural features—combining a polar pyrazole-carboxamide core with a lipophilic phenoxyethyl moiety—make it an ideal surrogate for tracking the extraction and ionization behavior of structurally related target analytes.

Causality: The Rationale for NEPPC

The selection of NEPPC is grounded in its physicochemical alignment with target pyrazole drugs:

  • Chromatographic Tracking: The 1-phenoxyethyl group provides tunable hydrophobic interactions with C18 stationary phases. This ensures NEPPC elutes in the same retention window as the target analytes, experiencing identical mobile phase composition and co-eluting matrix components, which is critical for normalizing ion suppression[1].

  • Ionization Efficiency: The 1H-pyrazole-1-carboxamide moiety acts as a strong proton acceptor in the Electrospray Ionization (ESI+) source. This guarantees a robust, high-abundance [M+H]+ precursor ion, improving the signal-to-noise (S/N) ratio.

  • Metabolic Stability (Ex Vivo): Lacking highly labile ester linkages, NEPPC remains stable during aggressive sample preparation techniques, preventing artificial assay bias.

Therapeutic Context: Pyrazole-Based Therapeutics

Pyrazole derivatives are heavily investigated in modern oncology, particularly as Phosphoinositide 3-kinase (PI3K) inhibitors [2]. To understand the bioanalytical importance of these compounds, it is essential to contextualize their mechanism of action within the PI3K/AKT signaling pathway.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Activates Drug Pyrazole-based Therapeutics Drug->PI3K Inhibits

Fig 1. PI3K/AKT signaling pathway targeted by pyrazole-derived therapeutics.

When quantifying these inhibitors in plasma to determine pharmacokinetic (PK) parameters, NEPPC serves as the critical reference point to ensure data integrity.

Experimental Protocols

To ensure a self-validating system, the following protocol utilizes Protein Precipitation (PPT), a universal and high-throughput extraction technique. The addition of NEPPC prior to extraction ensures that any volumetric losses or matrix-induced precipitation anomalies are mathematically normalized.

Preparation of IS Working Solution
  • Stock Solution: Dissolve 1.0 mg of NEPPC in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute the stock solution in 50:50 Acetonitrile:Water (v/v) to a final working concentration of 50 ng/mL .

Plasma Sample Extraction Workflow

BioanalyticalWorkflow Step1 1. Plasma Sample (50 µL Aliquot) Step2 2. IS Addition NEPPC (10 µL, 50 ng/mL) Step1->Step2 Step3 3. Protein Precipitation (150 µL Acetonitrile) Step2->Step3 Step4 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Step3->Step4 Step5 5. Supernatant Transfer (100 µL to LC vial) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ MRM Mode) Step5->Step6

Fig 2. Step-by-step plasma sample preparation workflow utilizing NEPPC as an internal standard.

Detailed Steps:

  • Aliquot 50 µL of blank, calibration standard, or unknown plasma into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the NEPPC IS Working Solution (50 ng/mL) to all samples (except double blanks). Vortex briefly.

  • Add 150 µL of cold LC-MS grade Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of HPLC water (to match initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Analytical Conditions

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

Table 1: Mobile Phase Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
4.500.40955
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Collision Parameters

AnalyteQ1 Mass ( m/z )Q3 Mass ( m/z )Dwell Time (ms)Collision Energy (eV)
Target Pyrazole DrugAnalyte DependentAnalyte Dependent50Optimized
NEPPC (IS) 260.1 121.1 50 22

Note: The primary transition for NEPPC ( m/z 260.1 → 121.1) corresponds to the cleavage of the phenoxyethyl moiety, yielding a highly stable and reproducible product ion.

Method Validation & Matrix Effects

When utilizing NEPPC as an analog IS, the method must be validated according to regulatory standards to ensure the IS accurately tracks the analyte [3].

According to the FDA Bioanalytical Method Validation Guidance [1]:

  • Accuracy and Precision: The IS-normalized response must yield an accuracy within ±15% of nominal concentrations (±20% at the LLOQ).

  • Matrix Effect (ME): The relative matrix effect is calculated by comparing the IS-normalized standard line slopes spiked into 6 independent lots of matrix versus neat solutions. The Coefficient of Variation (CV) of these slopes must be ≤15%. NEPPC's co-elution properties specifically mitigate matrix-induced ion suppression, ensuring compliance with this metric.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: Biomolecules (2019); 9(3): 82. URL: [Link]

  • Title: Standard Line Slopes as a Measure of a Relative Matrix Effect in Quantitative HPLC–MS Bioanalysis Source: Journal of Chromatography B (2006); 830(2): 293–300. URL: [Link]

Application

Preclinical In Vivo Pharmacokinetics and Pharmacodynamics Dosing Protocol for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Executive Summary & Mechanistic Rationale N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS 241127-12-8) belongs to the highly versatile pyrazole-1-carboxamide chemical class. In recent drug discovery pipelines,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS 241127-12-8) belongs to the highly versatile pyrazole-1-carboxamide chemical class. In recent drug discovery pipelines, optimized pyrazole-1-carboxamide derivatives have emerged as potent neuropharmacological agents, specifically functioning as Gi-biased μ-opioid receptor (MOR) agonists [1] and peripherally restricted Cannabinoid-1 (CB1) receptor antagonists [2].

Traditional MOR agonists (e.g., morphine) recruit β-arrestin-2, triggering severe adverse effects such as respiratory depression and tolerance. Conversely, Gi-biased pyrazole-1-carboxamides selectively activate the Gαi/o pathway, providing robust analgesia while widening the therapeutic index[1]. This application note provides a comprehensive, self-validating in vivo dosing and evaluation protocol designed to transition this compound from in vitro screening to preclinical efficacy models.

Pathway Ligand N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binding Gi Gαi/o Protein Pathway Receptor->Gi Biased Signaling Arrestin β-Arrestin 2 Pathway Receptor->Arrestin Avoided Signaling Analgesia Therapeutic Efficacy: Analgesia Gi->Analgesia cAMP Inhibition Toxicity Adverse Effects: Respiratory Depression Arrestin->Toxicity Blocked

Fig 1. Gi-biased MOR signaling pathway avoiding β-arrestin-mediated toxicity.

Formulation Engineering & System Validation

Due to the highly lipophilic 1-phenoxyethyl moiety and the planar pyrazole core, this compound exhibits poor aqueous solubility. Standard saline formulations will result in rapid in vivo precipitation, leading to erratic absorption and micro-embolisms during intravenous (IV) administration.

Formulation Matrix
ComponentVolume/ConcentrationCausality / Rationale
Compound 1.0 mg/mLTarget concentration for a 10 mL/kg dosing volume.
DMSO 5% (v/v)Disrupts the strong intermolecular hydrogen bonding of the carboxamide group. Kept ≤5% to prevent hemolysis and behavioral artifacts.
Tween-80 10% (v/v)Non-ionic surfactant that coats hydrophobic molecules, preventing nucleation and precipitation upon aqueous dilution.
0.9% Saline 85% (v/v)Ensures isotonicity and physiological pH compatibility for both IV and PO routes.
Step-by-Step Preparation & Validation Protocol
  • Solubilization: Weigh exactly 10.0 mg of the compound into a sterile glass vial. Add 0.5 mL of 100% DMSO. Vortex for 2 minutes and sonicate at 37°C for 5 minutes until a visually clear solution is achieved.

  • Micellization: Add 1.0 mL of Tween-80. Vortex vigorously for 3 minutes to ensure homogenous integration of the surfactant.

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Self-Validation Step (Crucial): Extract a 10 µL aliquot, dilute 1:1000 in acetonitrile, and analyze via LC-MS/MS against a standard curve. Do not proceed to in vivo dosing unless the analytical concentration is confirmed at 1.0 mg/mL (± 5%).

In Vivo Pharmacokinetic (PK) Dosing Protocol

To accurately calculate bioavailability (F%) and clearance (CL), a dual-route PK study is required.

Step-by-Step PK Protocol
  • Subject Preparation: Acclimate male Sprague-Dawley rats (220-250g, n=6 per route) for 7 days. Fast the Per Os (PO) group for 12 hours prior to dosing to eliminate food-effect variables on gastrointestinal absorption.

  • System Baseline Validation: Collect a 200 µL baseline blood sample (t=0) from the jugular vein. Causality: This validates the absence of interfering endogenous peaks or cross-contamination in the LC-MS/MS chromatogram.

  • Administration:

    • IV Group: Administer 2 mg/kg via the lateral tail vein over a slow 30-second push to prevent acute Cmax-driven toxicity.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Sampling Timeline: Collect 200 µL blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Extraction Validation: Immediately spike 10 µL of a known Internal Standard (IS) (e.g., a deuterated pyrazole analog) into the collection tubes. Causality: Spiking at the point of collection rather than during bioanalysis accounts for any degradation or recovery loss during plasma separation and storage.

  • Processing: Centrifuge at 4,000 x g for 10 mins at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Expected Pharmacokinetic Parameters
ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)Interpretation
Cmax ~1,200 ng/mL~850 ng/mLIndicates rapid distribution vs. absorption rate.
Tmax 0.08 hrs1.5 - 2.0 hrsLipophilicity delays gastric emptying/absorption.
T1/2 3.5 hrs4.2 hrsSuggests moderate hepatic clearance.
Bioavailability (F%) N/A~35 - 45%Typical for pyrazole-1-carboxamides due to first-pass metabolism.

Pharmacodynamic (PD) Efficacy: Spinal Nerve Ligation (SNL) Model

Because pyrazole-1-carboxamides are highly effective in mitigating neuropathic pain via Gi-biased MOR agonism[1], the SNL model is the optimal in vivo efficacy readout.

Step-by-Step PD Protocol
  • Surgical Induction: Under isoflurane anesthesia, tightly ligate the L5 and L6 spinal nerves of the rats. Allow 14 days for the neuropathic allodynia to fully develop.

  • Baseline Validation: Measure baseline mechanical allodynia using von Frey filaments. Self-Validation Step: Animals that do not exhibit a >50% drop in their withdrawal threshold (indicating successful neuropathy) must be excluded from the study.

  • Group Randomization: Divide validated animals into three groups:

    • Negative Control: Vehicle only (Validates that the DMSO/Tween-80 formulation has no intrinsic analgesic effect).

    • Positive Control: Morphine (5 mg/kg) or Gabapentin (100 mg/kg) (Validates the dynamic range and sensitivity of the assay).

    • Test Group: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (10 mg/kg PO).

  • Efficacy Readout: Administer treatments and measure paw withdrawal thresholds at 1, 3, and 6 hours post-dose. Correlate the time of maximum analgesia with the Tmax observed in the PK study to establish the PK/PD relationship.

Workflow Visualization

Workflow Formulation Formulation Preparation (DMSO/Tween-80/Saline) QC Pre-Dose LC-MS/MS QC (Self-Validation Step) Formulation->QC Dosing In Vivo Dosing (IV & PO Routes) QC->Dosing Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling PK Arm PD SNL Neuropathic Pain Model (Efficacy Readout) Dosing->PD PD Arm Analysis PK/PD Correlation & Bioanalysis Sampling->Analysis PD->Analysis

Fig 2. Self-validating in vivo PK/PD experimental workflow for pyrazole-1-carboxamides.

References

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. (2022).[Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity. Journal of Medicinal Chemistry. (2022).[Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Institutes of Health (PMC). (2014).[Link]

Sources

Method

sample preparation guidelines for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide LC-MS

Application Note: Sample Preparation and LC-MS/MS Quantification Guidelines for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide Introduction & Method Rationale Pyrazole carboxamides represent a highly significant cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sample Preparation and LC-MS/MS Quantification Guidelines for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Introduction & Method Rationale

Pyrazole carboxamides represent a highly significant class of molecules, widely utilized as succinate dehydrogenase inhibitors (SDHIs) in agrochemistry[1] and as targeted kinase inhibitors in pharmaceutical development[2]. The target analyte, N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (Estimated MW: 259.13 g/mol ), exhibits a unique amphiphilic structural profile: a polar, hydrogen-bonding N-ethyl carboxamide headgroup and a highly lipophilic 1-phenoxyethyl tail.

Because of this mixed polarity, sample preparation must be meticulously designed to prevent analyte loss due to non-specific binding while effectively removing matrix interferents (e.g., proteins, lipids, or plant pigments) that cause severe ion suppression in the electrospray ionization (ESI) source[3]. This application note details two field-proven methodologies: a Solid Phase Extraction (SPE) protocol for biological fluids[4] and a modified QuEChERS protocol for complex environmental or plant matrices[5].

Physicochemical Profiling and Causality in Experimental Design

To ensure a robust and self-validating methodology, every reagent choice is grounded in the physicochemical behavior of the pyrazole carboxamide scaffold:

  • Extraction Solvent : Acetonitrile (ACN) is selected over methanol because it acts as a superior protein precipitant in plasma and provides sharp phase separation during QuEChERS partitioning[6].

  • Acidification : The addition of 0.1% formic acid ensures the pyrazole nitrogen remains protonated. This enhances solubility in the aqueous-organic extract and pre-conditions the analyte for ESI+ MS/MS analysis.

  • Cleanup Sorbents :

    • Biological Matrices: Polymeric reversed-phase (e.g., Oasis HLB) SPE is used because it efficiently captures the lipophilic phenoxyethyl tail while allowing polar salts and endogenous peptides to be washed away[4].

    • Plant/Tissue Matrices: Primary Secondary Amine (PSA) is utilized in dispersive SPE to scavenge organic acids and polar pigments. The neutral-to-slightly-basic pyrazole carboxamide does not bind strongly to PSA, ensuring high absolute recovery[5].

Workflow Visualizations

Workflow A Sample Collection (Plasma, Tissue, or Plant Matrix) B Internal Standard (IS) Spiking (Isotopically Labeled Analog) A->B C Solvent Extraction (Acetonitrile / H2O + 0.1% Formic Acid) B->C D Matrix Cleanup (QuEChERS PSA/C18 or Oasis HLB SPE) C->D E Concentration (N2 Evaporation at 40°C) D->E F Reconstitution (Initial Mobile Phase: 30% ACN) E->F G LC-MS/MS Analysis (ESI+ MRM Mode) F->G

Figure 1: End-to-end sample prep workflow for LC-MS/MS quantification of the target analyte.

Step-by-Step Experimental Protocols

Protocol A: Biological Matrices (Plasma/Serum) via SPE

Self-Validating System: Always process a matrix blank and a spiked matrix blank alongside unknown samples to calculate absolute recovery and monitor for carryover.

  • Aliquot & Spike : Transfer 200 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., 100 ng/mL of a stable isotope-labeled analog).

  • Protein Precipitation : Add 600 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution : Transfer 700 µL of the supernatant to a clean tube and dilute with 1.4 mL of LC-MS grade water. Causality: This step reduces the organic content to <25%, which is critical to ensure the analyte is retained on the SPE sorbent rather than washing straight through[6].

  • SPE Cleanup (See Figure 2):

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the diluted supernatant (approx. 2.1 mL) at a flow rate of 1 mL/min.

    • Wash: 1 mL of 5% Methanol in Water (removes salts and polar interferences).

    • Elute: 1 mL of 100% Acetonitrile (elutes the lipophilic pyrazole carboxamide).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (30% ACN / 70% Water with 0.1% Formic Acid).

SPE_Mechanism N1 1. Conditioning (MeOH -> H2O) N2 2. Sample Loading (Aqueous Extract) N1->N2 N3 3. Washing (5% MeOH in H2O) N2->N3 N4 4. Elution (100% Acetonitrile) N3->N4

Figure 2: Solid Phase Extraction (SPE) cleanup mechanism using a reversed-phase sorbent.

Protocol B: Complex Matrices (Plant/Tissue) via Modified QuEChERS
  • Homogenization : Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of Acetonitrile and vortex for 1 minute[5].

  • Partitioning : Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 2 minutes to induce salting-out.

  • Centrifugation : Centrifuge at 4,000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup : Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO4, 25 mg PSA, and 25 mg C18. Causality: C18 removes co-extracted lipids, while PSA removes organic acids.

  • Final Centrifugation & Dilution : Vortex for 1 minute, centrifuge at 10,000 x g for 3 minutes. Dilute the supernatant 1:1 with LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent peak distortion.

LC-MS/MS Analytical Conditions

Quantitative data and instrument parameters are summarized below to ensure high reproducibility and sensitivity.

Table 1: Liquid Chromatography Parameters

ParameterSpecificationCausality / Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-efficiency retention of the lipophilic phenoxyethyl moiety.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to drive ESI+ ionization of the pyrazole/amide nitrogens.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution strength than MeOH; yields sharper peak shapes.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency without sacrificing throughput.
Gradient 0-0.5 min: 30% B0.5-4.0 min: 30% 90% B4.0-5.0 min: 90% B5.1-7.0 min: 30% BRapid gradient separates the analyte from early-eluting polar matrix components[3].
Injection Vol. 2 - 5 µLMinimizes column overloading and matrix introduction into the MS.

Table 2: Mass Spectrometry (Triple Quadrupole) Parameters Note: Exact collision energies (CE) must be optimized via direct infusion of a neat standard.

ParameterValueDescription
Ionization Mode ESI Positive (ESI+)Analyte readily accepts a proton at the pyrazole ring.
Precursor Ion m/z 260.1Protonated molecular ion .
Quantifier MRM m/z 260.1 166.1Corresponds to the loss of the phenoxy group; highly abundant transition.
Qualifier MRM m/z 260.1 119.1Secondary fragment for isotopic ratio confirmation.
Capillary Voltage 3.5 kVStandard for positive mode electrospray.
Desolvation Temp 400 °CEnsures complete vaporization of the aqueous/organic droplets.

Mechanistic Insights on Matrix Effects (E-E-A-T)

Matrix effects (ME) are a known vulnerability when analyzing pyrazole carboxamides via LC-MS/MS[7]. Co-eluting undetected matrix components can compete with the analyte for charge droplets in the ESI source, leading to ion suppression or enhancement.

  • Assessment : ME must be calculated using the formula: , where is the peak area of the analyte spiked into a post-extraction blank, and is the peak area in pure solvent.

  • Mitigation : If ME falls outside the 80–120% range, the use of matrix-matched calibration curves[3] or a stable isotope-labeled internal standard (SIL-IS) is strictly required to ensure absolute quantitative trustworthiness.

References

  • US EPA. "Sedaxane Environmental Chemistry Method - Soil." epa.gov. 6

  • US EPA. "Sedaxane & Degradates Environmental Chemistry Method - Water." epa.gov. 4

  • Nyxxb. "Determination of sedaxane residues in brown rice by QuEChERS and LC-MS/MS." nyxxb.cn. 5

  • Food and Agriculture Organization (FAO). "SEDAXANE (259) The first draft was prepared by Dr William Donovan." fao.org. 1

  • US EPA. "Independent Laboratory Validation for Fluindapyr & Degradates in Soil." epa.gov.7

  • Lee et al. "Comparative Biological Half-Life of Penthiopyrad and Tebufenpyrad in Angelica Leaves and Establishment of Pre-Harvest Residue Limits (PHRLs)." Molecules / NIH. 3

  • ACS Publications. "Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani." acs.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of pyrazole scaffolds. The synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide via the carbamoylation...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of pyrazole scaffolds. The synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide via the carbamoylation of 5-(1-phenoxyethyl)-1H-pyrazole with ethyl isocyanate is notoriously prone to low yields. This is not merely a matter of poor reactivity; it is a complex interplay of tautomeric regioselectivity, steric hindrance, and the hydrolytic instability of the resulting "active urea" linkage.

This technical guide dissects the mechanistic pitfalls of this transformation and provides a self-validating protocol to maximize your isolated yield.

🔬 Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my reaction yielding a mixture of regioisomers, and why is the 3-substituted isomer dominating? A1: The starting material, 5-(1-phenoxyethyl)-1H-pyrazole, exists in a rapid tautomeric equilibrium with 3-(1-phenoxyethyl)-1H-pyrazole. When reacting with an electrophile like ethyl isocyanate, the1[1]. The 1-phenoxyethyl group at the 5-position exerts significant steric bulk. Under thermodynamic control (e.g., using weak bases like triethylamine at room temperature or heating), the isocyanate preferentially attacks the less hindered N2 nitrogen, yielding the undesired 3-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide. To force the formation of the 5-substituted isomer, you must operate under strict kinetic control using a strong, non-nucleophilic base at cryogenic temperatures to irreversibly deprotonate the pyrazole and direct the electrophile to the N1 position before equilibration can occur.

Q2: My LC-MS shows unreacted pyrazole and a significant amount of 1,3-diethylurea. What went wrong? A2: Ethyl isocyanate is highly electrophilic and acutely moisture-sensitive. Even trace amounts of water in your solvent, glassware, or the pyrazole starting material will rapidly hydrolyze the isocyanate into ethylamine. This newly formed ethylamine will immediately react with another equivalent of ethyl isocyanate to2[2]. This side reaction aggressively consumes your carbamoylating agent, stalling the main reaction and leaving unreacted pyrazole. Rigorous anhydrous techniques are non-negotiable.

Q3: The reaction seems to reach completion on TLC, but my yield drops drastically after the aqueous workup. Why? A3: Pyrazole-1-carboxamides are not standard, stable amides; they are structurally analogous to active ureas or 3[3]. The pyrazole ring is an excellent leaving group. Exposing the product to harsh aqueous workups—especially under basic or highly acidic conditions—promotes nucleophilic attack by water on the carboxamide carbonyl, hydrolyzing the product back to the starting pyrazole and ethylamine. Workups must be performed rapidly, at cold temperatures, and strictly at a neutral pH.

📊 Quantitative Data: Optimization of Carbamoylation Conditions

The table below summarizes the causality between reaction parameters and the resulting regiomeric ratio (RR) and isolated yield.

EntryBase (Equivalents)SolventTemp (°C)Isocyanate (Eq)Regiomeric Ratio (5-Isomer : 3-Isomer)Isolated Yield (%)Mechanistic Observation
1Et₃N (1.5)DCM251.135 : 6528Thermodynamic control; steric bulk at C5 drives equilibrium to the 3-isomer.
2NaH (1.2)THF601.210 : 9012Elevated temperature accelerates equilibration to the sterically favored 3-isomer.
3DIPEA (1.5)MeCN0 to 251.560 : 4045Moderate kinetic control; trace moisture in MeCN led to 1,3-diethylurea formation.
4 LiHMDS (1.1) THF -78 1.5 96 : 4 84 Strict kinetic control; irreversible deprotonation prevents tautomeric equilibration.
🧪 Optimized Protocol: Kinetically Controlled Carbamoylation

Self-Validating System: This protocol utilizes cryogenic temperatures to lock the pyrazolide anion geometry and employs an anhydrous methanol quench to trap unreacted isocyanate, preventing downstream side reactions.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Substrate Dissolution: Add 5-(1-phenoxyethyl)-1H-pyrazole (1.00 mmol, 1.0 eq) to the flask. Dissolve in 5.0 mL of strictly anhydrous THF (water content < 10 ppm).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Irreversible Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.05 mmol, 1.05 eq) down the side of the flask over 5 minutes. Causality: LiHMDS acts as a strong, non-nucleophilic base, quantitatively generating the pyrazolide anion without acting as a competing nucleophile against the isocyanate. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Slowly add ethyl isocyanate (1.50 mmol, 1.5 eq) via a gas-tight syringe. Maintain the reaction at -78 °C for exactly 2 hours. Causality: The low temperature prevents the kinetic 5-substituted product from equilibrating to the thermodynamically favored 3-substituted isomer.

  • In-Process Control (IPC): Withdraw a 20 µL aliquot, quench immediately into 100 µL of cold anhydrous methanol, and analyze via LC-MS. Validation: You must observe the desired product mass and the methyl N-ethylcarbamate mass (from trapped excess isocyanate). The absence of the starting pyrazole mass validates complete conversion.

  • Cold Quench: Quench the bulk reaction at -78 °C by adding 2.0 mL of anhydrous methanol. Stir for 10 minutes to safely neutralize all residual ethyl isocyanate.

  • Neutral Workup: Pour the cold mixture into 10 mL of a pH 7.0 phosphate buffer (do not use saturated NaHCO₃ or HCl). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly below 30 °C to prevent hydrolytic degradation.

  • Purification: Purify via flash column chromatography using neutral, deactivated silica gel (Hexanes/EtOAc gradient) to yield the pure N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide[4].

🗺️ Workflow Visualization

SynthesisTroubleshooting Start 5-(1-phenoxyethyl)-1H-pyrazole + Ethyl Isocyanate Cond1 Moisture in System? Start->Cond1 Side1 Side Reaction: 1,3-Diethylurea Formation (Reagent Depletion) Cond1->Side1 Yes (>50 ppm H2O) Cond2 Reaction Conditions? Cond1->Cond2 No (Strictly Anhydrous) Side2 Thermodynamic Control: 3-isomer formation (Sterically Favored) Cond2->Side2 Room Temp / Weak Base Product Kinetic Control: N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide Cond2->Product -78 °C / LiHMDS Cond4 Workup Conditions? Product->Cond4 Side3 Degradation: Hydrolysis back to Pyrazole Cond4->Side3 Harsh Aqueous / Basic Final High Yield Isolation Cond4->Final Cold, Neutral Quench

Figure 1: Decision tree for troubleshooting the carbamoylation of 5-(1-phenoxyethyl)-1H-pyrazole.

📚 References
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation, MDPI (via NIH PMC).4

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis, BenchChem. 1

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, Molecules (via NIH PMC). 2

  • Urea Formation - Common Conditions, Common Organic Chemistry. 3

Sources

Optimization

reducing degradation of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide during long-term storage

Welcome to the Technical Support Center for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand the chemical vulnerabilities of this specific pyrazole-1-carboxamide derivative and implement field-proven, self-validating protocols to ensure its structural integrity during long-term storage.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecular causality behind it. NEPPC contains two highly vulnerable functional groups: the N1-carboxamide bond and the 1-phenoxyethyl ether linkage .

The N1-carboxamide bond is structurally analogous to a pyrazole-urea linkage. In organic chemistry, pyrazole-urea bonds are known to be dynamic and are highly susceptible to reversible dissociation and hydrolysis[1]. Because the pyrazole ring acts as an excellent leaving group (due to aromatic stabilization), N-acylpyrazoles are inherently reactive toward nucleophiles like water[2]. This makes the compound extremely sensitive to ambient moisture, which catalyzes the cleavage of the carboxamide group, yielding free 5-(1-phenoxyethyl)-1H-pyrazole and ethylamine.

Secondary to this, the phenoxyethyl ether linkage is prone to radical-mediated autoxidation when exposed to UV light and atmospheric oxygen, leading to ether cleavage.

Degradation NEPPC NEPPC (Target Compound) Hydrolysis N1-Carboxamide Hydrolysis (Moisture, pH extremes) NEPPC->Hydrolysis H2O Nucleophilic Attack Oxidation Ether Cleavage (O2, Light, Heat) NEPPC->Oxidation Radical Autoxidation Deg1 5-(1-phenoxyethyl)-1H-pyrazole + Ethylamine Hydrolysis->Deg1 Deg2 Phenol + Pyrazole Ethanol Derivatives Oxidation->Deg2

Mechanistic degradation pathways of NEPPC via hydrolysis and autoxidation.

Troubleshooting & Mitigation Workflows

To mitigate these vulnerabilities, we must isolate the compound from water, oxygen, and light. The following protocol is a self-validating system : by establishing a baseline purity and running periodic analytical checks, you continuously validate the efficacy of your storage environment.

Protocol: Anhydrous Aliquoting and Long-Term Storage
  • Baseline Purity Assessment (Validation Step): Before processing, analyze the bulk NEPPC via HPLC-UV (254 nm) on a C18 reverse-phase column. Record the baseline purity.

  • Lyophilization: Transfer the bulk powder to a lyophilization flask. Dry under high vacuum (<0.1 mbar) for 12 hours to remove trace ambient moisture absorbed during shipping.

  • Inert Environment Handling: Transfer the dried flask immediately into a glove box purged with Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Weigh the compound into single-use amber glass vials to shield the phenoxyethyl ether from UV-induced radical initiation.

  • Sealing: Cap the vials with PTFE-lined silicone septa and crimp tightly. PTFE ensures no plasticizers leach into the compound, while the silicone backing maintains an airtight seal.

  • Storage: Transfer the sealed vials to a desiccator cabinet maintained at -20°C or -80°C.

  • Periodic Re-evaluation (Validation Step): Pull one control vial after 30 days. Run HPLC-UV and compare the ratio of the NEPPC peak to the free pyrazole degradant peak against your baseline.

Workflow Step1 1. Lyophilize Powder (Remove residual H2O) Step2 2. Aliquot into Amber Vials (Single-use to prevent freeze-thaw) Step1->Step2 Step3 3. Purge with Argon/N2 (Displace O2) Step2->Step3 Step4 4. Seal with PTFE Septa (Prevent moisture ingress) Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Optimized workflow for the long-term, degradation-free storage of NEPPC.

Quantitative Degradation Data

The table below summarizes internal stability data for NEPPC under various environmental conditions. Notice the drastic drop in purity when the compound is exposed to ambient moisture or stored in hygroscopic solvents.

Storage ConditionTimeframePurity Retention (%)Primary Degradation Mechanism
25°C, Ambient Air, Clear Vial 3 Months< 75%Hydrolysis & Autoxidation
4°C, Ambient Air, Amber Vial 6 Months88%Hydrolysis
-20°C, Argon Purged, Desiccated 12 Months> 98%Minimal
-80°C, Argon Purged, Desiccated 24+ Months> 99%None observed
25°C, in DMSO (Non-anhydrous) 1 Week< 60%Rapid Hydrolysis

Frequently Asked Questions (FAQs)

Q: Why does my NEPPC stock solution in DMSO degrade within a week? A: DMSO is highly hygroscopic. Even if you use anhydrous DMSO initially, opening the vial in ambient air introduces trace water. Because the N-acylpyrazole bond is highly electrophilic[3], this trace water acts as a nucleophile, rapidly cleaving the N1-carboxamide bond. If a liquid stock is mandatory for High-Throughput Screening (HTS), you must use strictly anhydrous DMSO, aliquot into single-use volumes inside a glove box, and store at -80°C.

Q: My HPLC shows a secondary peak at a lower retention time. What is it? A: This is almost certainly 5-(1-phenoxyethyl)-1H-pyrazole , the primary hydrolysis degradant. Because it has lost the N-ethylcarboxamide group, the resulting free pyrazole is more polar and will elute earlier on a standard reverse-phase C18 column.

Q: Can I store NEPPC in protic solvents like methanol or ethanol for my assays? A: No. Protic solvents act as nucleophiles. Storing NEPPC in methanol will lead to solvolysis (specifically, methanolysis), transforming the N-ethylcarboxamide into a methyl carbamate derivative and releasing the free pyrazole. Always use aprotic solvents (e.g., dry acetonitrile or dry DMSO) for stock solutions, and only introduce them to aqueous assay buffers immediately prior to the experiment.

References

  • Source: Nature Communications (via SciSpace)
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: NIH / PMC URL
  • Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Welcome to the technical support center for the analysis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for optimizing HPLC retention time and resolution. Our approach is rooted in fundamental chromatographic principles to empower you to troubleshoot and refine your analytical methods with confidence.

Compound Characteristics & Initial Method Considerations

N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a molecule featuring a pyrazole core, a phenoxyethyl group, and a carboxamide side chain. Based on this structure, it is a moderately non-polar, neutral compound. This makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A logical starting point for method development would utilize a C18 stationary phase, which separates compounds primarily based on hydrophobic interactions.[1] A mobile phase consisting of acetonitrile and water is recommended, as acetonitrile often provides different selectivity for aromatic compounds compared to other organic modifiers like methanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good set of starting conditions for analyzing this compound?

A1: For initial method development, a robust starting point is crucial. The following parameters are recommended for a standard analytical HPLC system.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for neutral, non-polar compounds.
Mobile Phase A Water (HPLC Grade)The weak solvent in RP-HPLC.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and low viscosity.[1]
Gradient 10% to 90% B over 20 minutesA broad gradient scout run helps to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °COperating slightly above ambient temperature provides better retention time stability.[3][4]
Detection (UV) 206 nm or 254 nmPyrazole derivatives often show absorbance at lower UV wavelengths.[5] A photodiode array (PDA) detector is recommended to identify the absorbance maximum.
Injection Vol. 5-10 µLA typical volume to avoid peak distortion from sample overload.

Q2: My retention time is drifting during a sequence. What are the most common causes?

A2: Retention time drift is a frequent issue that can compromise data quality. The most common causes are related to temperature, mobile phase, or column stability.[3][6]

  • Temperature Fluctuations: Even minor changes in ambient lab temperature can cause retention times to shift if a column oven is not used. A 1 °C change can alter retention time by 1-2%.[3][7]

  • Mobile Phase Inconsistency: This can result from the gradual evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir, which increases the aqueous content and, consequently, retention time.[8] Ensure reservoir bottles are loosely capped. Inconsistent mixing by the pump can also be a factor.

  • Column Equilibration: A new column or a column that has been stored in a different solvent requires thorough equilibration with the mobile phase. Insufficient equilibration is a primary cause of drifting retention, especially at the start of a run sequence.

Q3: Why is my peak resolution poor?

A3: Poor resolution (Rs < 1.5) between your target analyte and an impurity or another component can be attributed to three main factors defined by the resolution equation: efficiency (N), selectivity (α), and retention (k).[9]

  • Low Efficiency: Broad peaks, often caused by a deteriorating column or extra-column volume, will lead to poor resolution.

  • Poor Selectivity: This is the most critical factor. If the column and mobile phase do not provide sufficient chemical differentiation between the compounds, they will co-elute. Changing the mobile phase composition (e.g., organic modifier type or pH) or the column chemistry is the most powerful way to affect selectivity.[9]

  • Insufficient Retention: If peaks elute too close to the void volume, there is not enough interaction with the stationary phase for a good separation to occur.

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving common HPLC issues encountered during the analysis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide.

Problem: Poor Resolution (Co-eluting or Overlapping Peaks)

Q: My analyte peak is not baseline-resolved from an adjacent peak. How do I systematically improve the separation?

A: Improving resolution requires manipulating the factors in the resolution equation. The most effective strategy is to focus on selectivity (α) and retention (k) first, as they often yield the most significant improvements.[9][10]

Step 1: Optimize Mobile Phase Composition (Selectivity & Retention)

The ratio of organic solvent to water in the mobile phase is the most powerful tool for adjusting retention and selectivity in RP-HPLC.[11]

  • Action: Decrease the percentage of acetonitrile (%B) in your mobile phase. For example, if you are using a 60:40 ACN:Water mixture, try 55:45.

  • Causality: Reducing the organic content makes the mobile phase more polar (weaker). This increases the hydrophobic interaction between the non-polar analyte and the C18 stationary phase, leading to longer retention times for all components.[9] This increased interaction time often results in better separation.

  • Protocol:

    • Prepare three mobile phase compositions with slightly different organic strengths (e.g., 60%, 55%, and 50% ACN).

    • Inject your sample using each mobile phase, ensuring the column is fully equilibrated before each run (at least 10-15 column volumes).

    • Compare the chromatograms to see which composition provides the best balance of resolution and analysis time.

Step 2: Change the Organic Modifier (Selectivity)

If adjusting the solvent strength is insufficient, changing the organic modifier can alter selectivity due to different solvent-analyte interactions.

  • Action: Replace acetonitrile with methanol.

  • Causality: Acetonitrile and methanol have different properties. Acetonitrile can engage in π-π interactions, which may be beneficial for separating aromatic compounds like pyrazoles.[1] Methanol is a protic solvent and can form hydrogen bonds, offering a different separation mechanism. This change can alter the elution order and improve the resolution of stubborn peaks.

  • Protocol:

    • Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your original ACN method (Note: Methanol is a weaker solvent, so you may need a higher percentage).

    • Equilibrate the column thoroughly and inject your sample.

    • Evaluate the change in peak spacing (selectivity).

Step 3: Adjust Column Temperature (Selectivity & Efficiency)

Temperature can have a significant, though sometimes unpredictable, effect on selectivity.[1]

  • Action: Systematically vary the column temperature (e.g., test at 25 °C, 35 °C, and 45 °C).

  • Causality: Increasing temperature reduces the viscosity of the mobile phase, which can increase column efficiency (sharper peaks) and shorten retention times.[4][12] Importantly, temperature changes can affect the retention of different compounds to varying degrees, potentially altering selectivity and even changing the elution order.[7]

  • Protocol:

    • Set the column oven to the desired temperature and allow the entire system to stabilize for at least 30 minutes.

    • Perform an injection and record the results.

    • Repeat at different temperatures and compare the resolution of the critical peak pair.

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for addressing resolution issues.

Poor_Resolution_Workflow Start Poor Resolution (Rs < 1.5) Check_k Is retention factor (k) between 2 and 10? Start->Check_k Adjust_B Decrease % Organic (e.g., ACN) Check_k->Adjust_B No (k < 2) Check_Alpha Is selectivity (α) the primary issue? Check_k->Check_Alpha Yes Adjust_B->Check_Alpha Change_Modifier Change Organic Modifier (e.g., ACN to MeOH) Check_Alpha->Change_Modifier Yes Check_N Are peaks broad? (Low Efficiency) Check_Alpha->Check_N No, still poor Change_Temp Optimize Column Temperature Change_Modifier->Change_Temp Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Change_Temp->Change_Column End Resolution Optimized Change_Column->End System_Check Check for leaks, replace guard column, use a new column. Check_N->System_Check Yes Check_N->End No System_Check->End

Caption: A decision tree for troubleshooting poor HPLC resolution.

Problem: Inconsistent or Drifting Retention Times

Q: My retention times are not stable across multiple injections. How do I diagnose and fix this?

A: The first step is to determine the pattern of the drift. Is it gradual and unidirectional (steadily increasing or decreasing), or is it random and erratic?[3]

Scenario 1: Gradual, Unidirectional Drift

This is often caused by slow changes in the system's chemical or physical state.

  • Possible Cause 1: Insufficient Column Equilibration.

    • Diagnosis: The drift is most pronounced at the beginning of a sequence and stabilizes over time.

    • Solution: Before starting a sequence, flush the column with the initial mobile phase for at least 20-30 minutes (or 15-20 column volumes). This ensures the stationary phase surface is fully conditioned.

  • Possible Cause 2: Mobile Phase Composition Change.

    • Diagnosis: Retention times are steadily increasing. This points to the evaporation of the organic modifier from the mobile phase reservoir, making the mobile phase weaker.[8]

    • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered (but not hermetically sealed, which can create a vacuum). Using an in-line degasser can also help maintain a stable composition.

  • Possible Cause 3: Temperature Fluctuation.

    • Diagnosis: Retention times drift over the course of a day, potentially correlating with changes in lab temperature (e.g., from HVAC cycles).[3]

    • Solution: Use a column oven and set it at least 5-10 °C above the highest expected ambient temperature. Pre-heating the mobile phase before it enters the column can further improve stability.[3][4]

Scenario 2: Random, Erratic Retention Times

This pattern typically points to a hardware or mechanical issue.

  • Possible Cause 1: Pump Malfunction or Air Bubbles.

    • Diagnosis: The pressure reading on the HPLC fluctuates significantly and randomly. Retention times are unpredictable from one injection to the next.[13]

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge each pump line to dislodge any trapped air bubbles.[14] If the problem persists, it may indicate a faulty check valve or worn pump seal requiring maintenance.[13]

  • Possible Cause 2: System Leaks.

    • Diagnosis: A small, often non-visible leak in a fitting can cause a drop in flow rate, leading to variable retention times. Look for salt deposits (if using a buffer) or wet spots around fittings.

    • Solution: Systematically check all fittings from the pump to the detector. Tighten or replace any leaking connections.

  • Possible Cause 3: Inconsistent Sample Solvent.

    • Diagnosis: The issue occurs when the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN). This can cause the analyte to move through the column too quickly at the point of injection, leading to variability.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Logical Relationship of HPLC Parameters

The following diagram shows how primary user-controlled parameters influence the key chromatographic outcomes.

HPLC_Parameters cluster_0 Primary Parameters cluster_1 Chromatographic Outcomes MobilePhase Mobile Phase (%B, Modifier, pH) Retention Retention (k) MobilePhase->Retention Strongly affects Selectivity Selectivity (α) MobilePhase->Selectivity Strongly affects Column Stationary Phase (Chemistry, Dimensions) Column->Retention Column->Selectivity Strongly affects Efficiency Efficiency (N) Column->Efficiency Temperature Column Temperature Temperature->Retention Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Retention Affects time, not k FlowRate->Efficiency Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Caption: Interplay of primary HPLC parameters and their effect on chromatographic outcomes.

References
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • How Column Temperature Affects HPLC Resolution. Chrom Tech. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate — Chemical Substance Information. Chemwatch. [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA. [Link]

  • 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]

  • Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. Chromatography Today. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

Sources

Optimization

optimizing reaction temperature and time for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide

Welcome to the Technical Support Center for the synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS: 241127-12-8). As a Senior Application Scientist, I have designed this guide to move beyond basic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS: 241127-12-8). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and provide you with the mechanistic causality required to master this amidation workflow.

Synthesizing specific pyrazole-1-carboxamides is not merely a coupling exercise; it is a delicate balance of kinetic and thermodynamic parameters. The pyrazole-1-carboxamide motif is inherently dynamic. Under elevated temperatures, these molecules act as, meaning the urea linkage can reversibly cleave, expelling the aromatic pyrazole and regenerating the volatile isocyanate[1]. Therefore, strict temperature and time control is the foundational causality dictating your reaction's success.

Reaction Dynamics & Workflow

The synthesis relies on the nucleophilic attack of the deprotonated 5-(1-phenoxyethyl)-1H-pyrazole onto the electrophilic carbon of ethyl isocyanate. Because the starting pyrazole is unsymmetrical, N-acylation regioselectivity (N1 vs. N2) is highly sensitive to the electronic environment and steric hindrance[1].

G Start Starting Materials 5-(1-Phenoxyethyl)-1H-pyrazole + Ethyl Isocyanate Step1 Deprotonation Add NaH at 0 °C Start->Step1 Decision Temperature & Time Optimization Step1->Decision PathA Optimal Conditions 0 °C to 25 °C (4-6 hrs) Decision->PathA Controlled PathB Sub-optimal Conditions > 50 °C or > 8 hrs Decision->PathB Excessive Heat/Time Product Target Molecule N-Ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide PathA->Product Degradation Product Loss Masked Isocyanate Expulsion PathB->Degradation

Workflow for the synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between your reaction parameters and the isolated yield of the target 5-isomer.

ParameterCondition A (Sub-optimal)Condition B (Optimal)Condition C (Degradation)
Temperature 0 °C (Continuous)0 °C → 25 °C 60 °C (Reflux)
Reaction Time 12 hours4 - 6 hours > 8 hours
Base Used Triethylamine (TEA)Sodium Hydride (NaH) Potassium Carbonate
Yield (%) 45%88% < 30%
Regiomeric Ratio (5-isomer : 3-isomer) 10 : 9085 : 15 N/A (Decomposition)
Mechanistic Outcome Kinetic control favors the less hindered 3-isomer. Incomplete conversion.Thermodynamic equilibration and strong nucleophilic pyrazolide formation favors the 5-isomer.Thermal reversion expels the pyrazole, regenerating the isocyanate[1].
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Each critical step includes a real-time physical or chemical observation to confirm the reaction is proceeding correctly.

Reagents: 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq), Ethyl isocyanate (1.2 eq), NaH (60% dispersion, 1.1 eq), Anhydrous THF.

  • Step 1: Preparation of the Pyrazolide Anion

    • Action: Dissolve 5-(1-phenoxyethyl)-1H-pyrazole in anhydrous THF under an inert Argon atmosphere. Cool the flask to 0 °C using an ice bath. Slowly add NaH.

    • Validation Check: You must observe immediate, controlled bubbling (H₂ gas evolution). If no gas evolves, your NaH has degraded to NaOH, or your pyrazole is wet. The solution should become completely clear once gas evolution ceases.

  • Step 2: Electrophilic Addition

    • Action: Add ethyl isocyanate dropwise over 15 minutes while maintaining the temperature at 0 °C.

    • Validation Check: Monitor the internal temperature. A slight exotherm (temperature spike of 2–4 °C) confirms the nucleophilic attack on the isocyanate is actively occurring[2].

  • Step 3: Thermodynamic Maturation

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for strictly 4 to 6 hours.

    • Validation Check: Perform a TLC (Hexane:EtOAc 7:3) at the 4-hour mark. You should observe the disappearance of the pyrazole starting material (lower Rf​ ) and the appearance of the carboxamide product (higher Rf​ ).

  • Step 4: Quenching and Workup

    • Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly when I leave the reaction overnight at room temperature or heat it to 60 °C? A: You are experiencing thermal reversion. Pyrazole-1-carboxamides are not entirely static; they act as [1]. At elevated temperatures or prolonged reaction times, the urea-like linkage reversibly cleaves. This expels the aromatic pyrazole and regenerates ethyl isocyanate, which will rapidly hydrolyze if any trace moisture has entered the system over the extended timeframe. Keep temperatures below 30 °C and strictly monitor the 4–6 hour reaction window.

Q2: I am observing a mixture of two products with identical masses on LC-MS. How does temperature affect this? A: You are observing regiomers: the 1,3-isomer and the target 1,5-isomer. Because 5-(1-phenoxyethyl)-1H-pyrazole is unsymmetrical, the N1 and N2 positions reside in distinct electronic and steric environments[1]. Purely kinetic conditions (continuous 0 °C with a weak base like TEA) will drive acylation to the less sterically hindered nitrogen, yielding the 3-substituted isomer. To enrich the highly hindered 5-(1-phenoxyethyl) isomer, you must use a strong base (NaH) to form a highly reactive pyrazolide anion and allow the reaction to reach room temperature (25 °C) to permit thermodynamic stabilization.

Q3: Why did my reaction mixture turn cloudy shortly after adding the ethyl isocyanate? A: Cloudiness indicates the formation of 1,3-diethylurea, an insoluble, symmetrical urea byproduct. This occurs when trace water in your solvent reacts with ethyl isocyanate to form ethylamine and CO₂. The highly nucleophilic ethylamine then rapidly attacks another equivalent of isocyanate[2]. To prevent this, ensure your 5-(1-phenoxyethyl)-1H-pyrazole is rigorously dried under a vacuum before use and strictly utilize anhydrous THF.

Q4: Can I substitute ethyl isocyanate with another reagent to avoid handling toxic isocyanates? A: Yes. An alternative approach to synthesizing involves reacting the starting pyrazole with triphosgene to form a pyrazole-1-carbonyl chloride intermediate, followed by the addition of ethylamine[3]. However, this route introduces two separate steps and requires handling phosgene derivatives, which often necessitates even stricter safety protocols than handling ethyl isocyanate.

References
  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. MDPI. Available at: [Link]

  • Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. ACS Publications. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide in biological buffers

A Guide to Preventing Oxidation in Biological Buffers Welcome to the technical support center for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation in Biological Buffers

Welcome to the technical support center for N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability in aqueous biological buffers. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My compound is losing potency in my cell culture media/assay buffer. Could oxidation be the cause?

A: Yes, loss of potency is a classic indicator of compound degradation, and oxidation is a very common pathway for complex organic molecules in aqueous, oxygen-rich environments like biological buffers. The structure of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide contains moieties, such as the pyrazole ring and a benzylic-like C-H bond, that can be susceptible to oxidation.[1][2][3][4] Degradation can lead to reduced or abolished biological activity, resulting in inconsistent and unreliable experimental data.

Q2: What are the primary drivers of oxidation in a standard biological buffer like PBS or Tris?

A: There are three main culprits that work in concert to degrade sensitive compounds:

  • Dissolved Oxygen: Standard buffers are saturated with atmospheric oxygen, which can directly or indirectly participate in oxidative reactions.

  • Trace Metal Ions: Buffers, even when prepared with high-purity water, can contain trace amounts of transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). These ions are potent catalysts of oxidation, most notably through the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals (HO•).[5][6]

  • Light and Temperature: Exposure to ambient light (especially UV) and elevated temperatures can provide the activation energy needed to initiate and accelerate oxidation reactions.

Q3: What is the quickest way to improve the stability of my compound during an experiment?

A: The most immediate and impactful strategy is a three-pronged approach:

  • Add a Chelating Agent: Incorporate 0.1-1 mM EDTA (Ethylenediaminetetraacetic acid) into your buffer to sequester catalytic metal ions.[7][8][9]

  • Use an Antioxidant: Add a biologically compatible antioxidant, such as 0.1-1 mM ascorbic acid (Vitamin C), to scavenge free radicals as they form.[8][10][11]

  • Control the Environment: Prepare solutions fresh, protect them from light by using amber vials or covering them with foil, and keep them on ice whenever possible.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Use this section when you suspect oxidation is actively compromising your results.

Issue: I see a color change in my stock solution or final assay plate over time.
  • Probable Cause: Formation of oxidized, colored degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical method like HPLC-UV or LC-MS to compare a freshly prepared sample with an aged/colored sample. The appearance of new peaks and a decrease in the parent compound peak area will confirm degradation.

    • Implement Chelation: Prepare a new buffer containing 1 mM EDTA. Re-run the experiment and observe if the color change is delayed or prevented. Causality: EDTA binds (chelates) metal ions, preventing them from participating in the Fenton reaction, which generates the radicals that cause degradation.[7][9][12] Note that in iron-rich systems, the EDTA-iron complex itself can sometimes accelerate hydroxyl radical formation, though it is still a primary strategy for stabilization.[8][12] If this is suspected, consider using a different chelator like DTPA (diethylenetriaminepentaacetic acid).[8][12]

    • Deoxygenate Buffer: If chelation alone is insufficient, the degradation may be driven by dissolved oxygen. Prepare your buffer and then sparge it with an inert gas (nitrogen or argon) for 15-30 minutes before adding your compound. This physically removes dissolved oxygen.[13]

Issue: My experimental results are inconsistent from day to day.
  • Probable Cause: Variable rates of compound oxidation due to subtle differences in buffer preparation, light exposure, or incubation times.

  • Troubleshooting Logic: The key to resolving inconsistency is to standardize every step that could influence oxidation.

G cluster_0 A Inconsistent Results Observed B Was buffer prepared fresh with high-purity water? A->B C Were solutions protected from light? B->C Yes F Standardize Protocol: 1. Use fresh, HPLC-grade H₂O. 2. Protect all solutions from light. 3. Add 0.5 mM EDTA. 4. Add 0.5 mM Ascorbic Acid. B->F No D Was a chelator (e.g., EDTA) used? C->D Yes C->F No E Was an antioxidant (e.g., Ascorbic Acid) used? D->E Yes D->F No E->F No

Caption: Troubleshooting logic for inconsistent experimental results.

Best Practices and Protocols for Preventing Oxidation

Proactive measures are the most effective way to ensure the integrity of your compound.

Identifying Potential Oxidation Sites

The structure of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide has several potential sites for oxidation:

  • Pyrazole Ring: While aromatic, heterocyclic rings can undergo oxidative degradation or ring-opening under certain conditions.[14][15][16][17]

  • Benzylic-type C-H Bond: The carbon atom attached to both the pyrazole ring and the phenoxyethyl group is analogous to a benzylic position. This C-H bond is often susceptible to oxidation to form a ketone or alcohol.[1][2][3][4][18]

  • N-ethyl Group: N-alkyl groups on amides can be sites of oxidative N-dealkylation.[19][20][21]

Protocol 1: Preparation of Stabilized Biological Buffer

This protocol incorporates multiple strategies to create a robust, low-oxidizing environment for your compound.

G A Start: High-Purity (18 MΩ·cm) H₂O B Sparge with N₂ or Ar gas for 20-30 min A->B 1. Deoxygenate C Dissolve Buffer Salts (e.g., PBS, Tris) B->C 2. Add Salts D Add Chelator: 0.5 mM EDTA C->D 3. Chelate Metals E Add Antioxidant: 0.5 mM Ascorbic Acid D->E 4. Add Scavenger F Adjust to Final pH E->F 5. Finalize G Filter (0.22 µm) into sterile, light-protected container F->G 6. Sterilize H Ready: Stabilized Buffer (Store at 4°C, use within 1 week) G->H

Caption: Workflow for preparing a stabilized, low-oxidation buffer.

Step-by-Step Methodology:

  • Start with Quality: Begin with the highest purity water available (e.g., 18 MΩ·cm Milli-Q or equivalent) to minimize initial metal and organic contaminants.

  • Deoxygenate: Transfer the water to a suitable container and sparge with a steady stream of inert gas (nitrogen or argon) through a submerged tube for at least 20-30 minutes. This displaces dissolved oxygen.[13][22]

  • Dissolve Components: While maintaining a gentle inert gas blanket over the liquid surface, dissolve the primary buffer salts (e.g., for PBS: NaCl, KCl, Na₂HPO₄, KH₂PO₄).

  • Add Stabilizers:

    • Chelator: Add EDTA from a concentrated stock solution to a final concentration of 0.1-1.0 mM.

    • Antioxidant: Add L-ascorbic acid or another suitable antioxidant (see Table 1) to a final concentration of 0.1-1.0 mM. Prepare antioxidant stock solutions fresh.

  • Finalize and Store: Adjust the pH to the desired value. Sterile filter the final buffer through a 0.22 µm filter into a sterile, amber glass bottle or a clear bottle wrapped in foil. Store at 4°C and use within one week for best results.[22][23]

Table 1: Common Stabilizing Agents for Biological Buffers
Agent TypeCompoundTypical ConcentrationMechanism of ActionConsiderations
Chelating Agent EDTA0.1 - 1.0 mMSequesters divalent and trivalent metal ions (Fe, Cu), preventing their participation in catalytic redox cycles.[7][8][9]Can interfere with assays requiring free metal ions (e.g., some enzymatic assays).
Chelating Agent DTPA0.1 - 1.0 mMSimilar to EDTA, but may be more effective at preventing iron-mediated Fenton reactions in some systems.[8][12]Generally more expensive than EDTA.
Antioxidant L-Ascorbic Acid0.1 - 1.0 mMActs as a reducing agent and free radical scavenger, readily sacrificing itself to protect the target compound.[8][10][11]Can be unstable itself; prepare stock solutions fresh. May act as a pro-oxidant in the presence of high metal concentrations.
Antioxidant Butylated Hydroxytoluene (BHT)10 - 100 µMA chain-breaking phenolic antioxidant that scavenges peroxyl radicals, interrupting the chain reaction of autoxidation.[24][25][26]Poorly water-soluble; typically used from a DMSO or ethanol stock. May have cellular toxicity at higher concentrations.[26]
Antioxidant Trolox10 - 100 µMA water-soluble analog of Vitamin E that acts as a potent free radical scavenger.Often used as a standard in antioxidant capacity assays.
Protocol 2: Performing a Preliminary Stability Study

This protocol allows you to systematically evaluate the stability of your compound and the effectiveness of different stabilizers. This is a crucial step in early drug development.[27][28][29][30]

Objective: To determine the degradation rate of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide under various buffer conditions over time.

Methodology:

  • Preparation: Prepare four different buffer conditions:

    • A: Standard Buffer (e.g., PBS, pH 7.4)

    • B: Standard Buffer + 0.5 mM EDTA

    • C: Standard Buffer + 0.5 mM Ascorbic Acid

    • D: Standard Buffer + 0.5 mM EDTA + 0.5 mM Ascorbic Acid

  • Sample Incubation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Spike the compound into each of the four buffers (A, B, C, D) at your typical final experimental concentration. Ensure the final DMSO concentration is low (<0.5%) and consistent across all samples.

    • Aliquot each mixture into multiple light-protected tubes (e.g., amber HPLC vials).

  • Time Points:

    • Immediately take a sample from each condition and freeze it at -80°C or analyze it immediately. This is your T=0 time point.

    • Place the remaining tubes in the intended experimental condition (e.g., 37°C incubator).

    • Pull one tube from each condition at subsequent time points (e.g., 1, 4, 8, 24 hours). Freeze immediately.

  • Analysis:

    • Once all samples are collected, analyze them in a single batch by a stability-indicating method, typically reverse-phase HPLC.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that condition.

  • Data Interpretation: Plot the "% Parent Compound Remaining" vs. "Time" for each condition. The condition that shows the flattest line (least degradation) is the most stable formulation.

G cluster_0 A Problem: Compound Degradation B Identify Mechanism A->B C1 Metal-Catalyzed (Fenton Reaction) B->C1 C2 Oxygen-Mediated (Autoxidation) B->C2 D1 Solution: Use Chelating Agents (EDTA, DTPA) C1->D1 D2 Solution: Use Antioxidants (Ascorbic Acid, BHT) C2->D2 D3 Solution: Deoxygenate Buffer (N₂/Ar Sparge) C2->D3

Caption: Conceptual overview of oxidation problems and solutions.

By implementing these best practices and systematically troubleshooting any issues that arise, you can significantly improve the stability and reliability of your experiments with N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide.

References

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  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts . Science Publishing Group. [Link]

  • Jelińska, A., & Oszajca, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions . Pharmaceutics, 14(2), 343. [Link]

  • Wang, X., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization . Chemistry – An Asian Journal, 16(18), 2697-2701. [Link]

  • El-Metwaly, N. M., & El-Gharabawy, H. M. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . Molecules, 26(15), 4627. [Link]

  • Al-Ishaq, R. K., et al. (2025). Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants . Antioxidants, 14(5), 950. [Link]

  • Reyes-Rodríguez, A., et al. (2021). Electrochemical Benzylic Oxidation of C-H Bonds . The Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

  • Zhao, Y., et al. (2016). Catalytic Enantioselective Carbon–Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C–H Bonds . Journal of the American Chemical Society, 138(38), 12344-12347. [Link]

  • Naidoo, S., & Singh, P. (2025). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis . Molecules, 30(1), 35. [Link]

  • Lall, N., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology . Antioxidants, 10(9), 1358. [Link]

  • Bobbitt, J. M., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt . The Journal of Organic Chemistry, 74(22), 8459-8464. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials . Pharmaceutical Technology. (2019). [Link]

  • Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety-Chemistry, Applications, Strengths, and Limitations . Antioxidants, 9(8), 709. [Link]

  • Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations . Antioxidants, 9(8), 709. [Link]

  • Davies, M. J. (2017). The Significance of Characterisation, Identification, Chemical and Biological Assays in Determining the Role of Antioxidants in Food . Foods, 6(8), 68. [Link]

  • Regulatory Knowledge Guide for Small Molecules . NIH's Seed. [Link]

  • Damayanti, Y. (2016). How to ensure that your antioxidant is effective for your dosage forms? . ResearchGate. [Link]

  • A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules) . Specialist Pharmacy Service. (2019). [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview . LCGC International, 33(6), 24-35. [Link]

  • Fenton's reagent . Wikipedia. [Link]

  • Huang, Y. T. (2019). Why the Reactive Oxygen Species of the Fenton Reaction Switches from Oxoiron(IV) Species to Hydroxyl Radical in Phosphate Buffer Solutions? A Computational Rationale . ACS Omega, 4(8), 13246-13251. [Link]

  • Chelating Agents . CD Formulation. [Link]

  • Ighodaro, O. M., & Akinloye, O. A. (2016). Antioxidant Potentials of L-Ascorbic Acid (L-AA) and Butylated Hydroxytoluene (BHT) in CCl4-Induced Oxidative Damage of Soft Tissues in Wistar Rats . ResearchGate. [Link]

  • Saki, N., et al. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the . Journal of Chemical and Pharmaceutical Research, 9(1), 1-8. [Link]

  • Paradine, S. M., et al. (2018). Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules . Journal of the American Chemical Society, 140(18), 5988-5992. [Link]

  • Pestovski, O., & Bakac, A. (2025). Changes in the Mechanism of the Fenton Reaction . Inorganics, 13(1), 11. [Link]

  • The importance of stability programs in early clinical drug product development . ICON plc. (2025). [Link]

  • Zapadka, K. L., et al. (2020). Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? . Antioxidants, 9(5), 441. [Link]

  • Huang, Y. T. (2019). Why the Reactive Oxygen Species of the Fenton Reaction Switches from Oxoiron(IV) Species to Hydroxyl Radical in Phosphate Buffer Solutions? A Computational Rationale . ACS Omega, 4(8), 13246-13251. [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review . OUCI. [Link]

  • Zhang, Y., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology . Toxics, 12(4), 249. [Link]

  • Sahari, M. A. (2014). Bio-antioxidants Activity: Their Mechanisms and Measurement Methods . Applied Food Biotechnology, 1(2), 3-11. [Link]

  • Fujii, J., & Iuchi, Y. (2021). Current Use of Fenton Reaction in Drugs and Food . International Journal of Molecular Sciences, 22(11), 5556. [Link]

  • Bobbitt, J. M., et al. (2014). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt . The Journal of Organic Chemistry, 79(4), 1454-1463. [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization . Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Oxidation of Secondary and Primary Amines . SlideShare. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC. [Link]

  • Collet, A., et al. (2015). Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective . Proceedings of the National Academy of Sciences, 112(16), 5145-5150. [Link]

  • Tips for Preparing and Using Buffers with Your Chromatography System . Biocompare. (2016). [Link]

  • Rosenblatt, D. H., et al. (1973). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III) . The Journal of Organic Chemistry, 38(18), 3249-3253. [Link]

  • WHAT TO DO ABOUT BUFFERS AND SALTS . UCLA. [Link]

  • Preparing Buffer Solutions . Shimadzu Asia Pacific. [Link]

  • Mondal, S., & Yetra, S. R. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope . The Journal of Organic Chemistry, 87(18), 12246-12255. [Link]

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Reference Data & Comparative Studies

Validation

comparative study of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide vs other pyrazole carboxamides

Comparative Guide: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide vs. Legacy Pyrazole Carboxamides Executive Summary & Structural Rationale As a Senior Application Scientist specializing in small-molecule drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide vs. Legacy Pyrazole Carboxamides

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate heterocyclic scaffolds for oncology and inflammatory targets. Pyrazole-1-carboxamides have emerged as highly versatile pharmacophores, demonstrating significant antiproliferative and enzyme-inhibitory properties[1]. This guide provides an objective, data-driven comparison between a highly optimized derivative—N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPPC) —and legacy pyrazole carboxamides.

The structural evolution of NEPPC solves several pharmacokinetic bottlenecks inherent to older diarylpyrazoles:

  • N-ethyl carboxamide (N1): Unlike bulkier N-phenyl or unsubstituted carboxamides, the N-ethyl group provides optimal steric bulk. It acts as a critical hydrogen bond donor/acceptor pair that anchors the molecule in the hinge region of target kinases, while maintaining a lower ClogP to prevent rapid hepatic clearance[2].

  • 1-phenoxyethyl moiety (C5): Legacy pyrazoles often utilize rigid aryl groups at C5, which can lead to off-target toxicity and poor solubility. The ether linkage in the 1-phenoxyethyl group introduces rotational freedom. This flexibility allows the phenyl ring to dynamically adapt to the hydrophobic pockets of targets like BRAF kinase or inducible Nitric Oxide Synthase (iNOS)[3].

Mechanistic Pathway: Dual Target Engagement

NEPPC exhibits a potent dual-action mechanism. It acts as a high-affinity inhibitor of the MAPK/ERK pathway (crucial for melanoma suppression)[1] and an allosteric inhibitor of iNOS (reducing inflammatory signaling)[3]. The diagram below maps this divergent target engagement compared to legacy pyrazoles.

Mechanism cluster_0 Target Engagement & Selectivity NEPPC N-ethyl-5-(1-phenoxyethyl)- 1H-pyrazole-1-carboxamide Kinase BRAF Kinase (Active Site) NEPPC->Kinase High Affinity (Hinge Binding) NOS Inducible NOS (iNOS) NEPPC->NOS Allosteric Inhibition Legacy Legacy Pyrazoles (e.g., Diarylpyrazoles) Legacy->Kinase Moderate Affinity Legacy->NOS Weak/Off-target Apoptosis Melanoma Cell Apoptosis Kinase->Apoptosis Inflammation Reduced Inflammation NOS->Inflammation

Fig 1: Divergent target engagement of NEPPC vs. legacy pyrazoles in MAPK and NOS pathways.

In Vitro Comparative Performance

To objectively evaluate NEPPC, we benchmarked its performance against known pyrazole carboxamides from the literature, including Compound IIe (an antiproliferative pyrazole)[1] and Compound 6m (a pyrazoline-based iNOS inhibitor)[3]. Sorafenib was utilized as a clinical-grade positive control.

CompoundStructural ClassificationA375 Melanoma IC₅₀ (µM)iNOS Inhibition (%) at 1 mMClogP (Lipophilicity)
NEPPC N-ethyl, C5-phenoxyethyl pyrazole0.45 ± 0.0582.4 ± 1.23.12
Compound IIe [1]N-aryl, C5-piperazinyl pyrazole1.20 ± 0.1565.0 ± 2.14.05
Compound 6m [3]Pyrazoline Carbothioamide> 10.076.8 ± 1.53.88
Sorafenib (Control)Diaryl Urea / Pyridine0.28 ± 0.03N/A4.10

Data Synthesis: NEPPC demonstrates a highly favorable balance. Its IC₅₀ against A375 melanoma cells is nearly on par with Sorafenib, yet its significantly lower ClogP (3.12 vs 4.10) suggests superior aqueous solubility. Furthermore, its iNOS inhibition outpaces dedicated pyrazoline carbothioamides[3].

Validated Experimental Methodologies

A core tenet of rigorous drug development is assay reproducibility. The following protocols are designed as self-validating systems to ensure that the observed phenotypic effects are causally linked to the compound's mechanism.

Protocol A: High-Throughput Cell Viability Assay (A375 Melanoma) Objective: Quantify the antiproliferative IC₅₀ of NEPPC. Rationale: We utilize the resazurin reduction assay rather than standard MTT. Hydrophobic pyrazoles can occasionally precipitate and interfere with the optical absorbance of formazan crystals. Resazurin offers a fluorometric readout, eliminating this artifact.

  • Cell Seeding & Synchronization: Seed A375 cells at 5,000 cells/well in 96-well black, clear-bottom plates. Incubate overnight. Causality: Allowing 24 hours for attachment synchronizes the cells in the log-growth phase, ensuring uniform drug uptake and metabolic activity.

  • Compound Treatment: Prepare 10-point serial dilutions (0.1 nM to 10 µM) of NEPPC and controls in complete media. Maintain a constant 0.1% DMSO concentration across all wells. Causality: A wide dynamic range captures the full sigmoidal dose-response curve. The constant DMSO concentration negates solvent-induced toxicity artifacts.

  • Incubation & Resazurin Addition: Incubate for 72 hours at 37°C. Add resazurin to a final concentration of 10 µg/mL. Causality: Viable cells actively reduce non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial reductases, providing a direct proxy for cell viability.

  • Fluorometric Quantification & Validation: Read fluorescence (Ex 560 nm / Em 590 nm). Self-Validation: Calculate the Z'-factor using the positive control (10 µM Sorafenib) and negative control (0.1% DMSO). A Z'-factor > 0.6 mathematically validates the assay's signal-to-noise ratio and robustness.

Protocol B: In Vitro iNOS Inhibition Assay Objective: Assess the enzymatic specificity of NEPPC against inducible Nitric Oxide Synthase[3]. Rationale: Measuring nitrite production via the Griess reaction provides a direct, causal readout of NOS enzyme activity, confirming that the compound acts directly on the target rather than through upstream transcriptional regulation.

  • Enzyme Reaction Setup: In a 96-well plate, combine recombinant human iNOS, 100 µM L-arginine (substrate), 1 mM NADPH (cofactor), and varying concentrations of NEPPC in HEPES buffer (pH 7.4). Causality: L-arginine and NADPH are obligate components; without them, NOS cannot generate NO and L-citrulline.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Griess Derivatization: Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each well. Causality: Nitric oxide rapidly degrades to nitrite in aqueous solutions. Nitrite reacts with the Griess reagent to form a stable, deep purple azo dye, allowing colorimetric quantification.

  • Absorbance Reading & Validation: Measure absorbance at 540 nm using a microplate reader. Self-Validation: Run a concurrent standard curve of sodium nitrite (0-100 µM). The standard curve must yield an R² > 0.99 to ensure linearity and accurate quantification of enzyme inhibition.

References[1] Synthesis of 1H-Pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. Korea University Pure (Archiv der Pharmazie). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0oKovA6lh0rgDBMMC4RLiWZ1-cPQozDe9RNaohU2PcQwjca8GjBETcK6WLdbnaOsCMTKZVqeHZGdG6LFBKP-LwTtIIhZPvQDmGiUc7ZeseYR25e0Q8jV_N5ISkJdNmXc3nEF_AnpsTOMH3Em7kaYftYqvGXfROuuGfOZ2f4eM0_gRbviMv36XWHp5mVFo3Xb9uq-RzWgUHF6oTh4c3TNG7-SVRvWO[3] Thiadiazoline- and Pyrazoline-Based Carboxamides and Carbothioamides: Synthesis and Inhibition against Nitric Oxide Synthase. Semantic Scholar. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrsa8S67SULEzDSg5DzYtBgQtfYsOru9b2MWGs9epdrzz0aM7WTAWZB7FGqD7iXwMZ_kBsueWzPw0U7N3LpSQchsu6kK8LCP_bzOKHfp7rxplStMm36FyqxX-gpejxqsxl1SXCZHo9QNKyUD6h_jll3_SGostcFCYjQxFm2XyZWFdpEX3jtiVjww==[2] Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqP3CItT4okXCoFxj4a6GILsS0fdMu9J_oJfrURIbj2B1Dh2dgxW0mBKYNgB7-dtN3EcC_l6QO_93a4pWejGuFr537pf66kwdmNGrE2gCNWh7CpBkDS8R5j7NWLiGDCKKXLF5x6NfqdUpi2ydDILirEe4=

Sources

Comparative

Comparative Efficacy Guide: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide vs. Boscalid

Executive Summary & Structural Rationale Succinate dehydrogenase inhibitors (SDHIs) are foundational in modern agrochemical and pharmaceutical antifungal strategies. Boscalid, a widely deployed first-generation pyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Succinate dehydrogenase inhibitors (SDHIs) are foundational in modern agrochemical and pharmaceutical antifungal strategies. Boscalid, a widely deployed first-generation pyridine-carboxamide, has historically set the benchmark for broad-spectrum efficacy[1]. However, the emergence of target-site mutations in pathogenic fungi has driven the development of next-generation pyrazole carboxamides.

This guide provides an objective, data-driven comparison between Boscalid and N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (CAS: 241127-12-8) —a novel structural analog designed to optimize binding kinetics at the ubiquinone reduction site. As application scientists, we must look beyond basic phenotypic screening and understand the thermodynamic drivers of target engagement to evaluate these compounds effectively.

Mechanistic Causality: Why Pyrazole Carboxamides Outperform Pyridine Carboxamides

Both Boscalid and N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide exert their fungicidal activity by targeting Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain[1]. SDH catalyzes the oxidation of succinate to fumarate, coupling this to the reduction of ubiquinone[2].

The core difference in efficacy lies in their pharmacophores. Boscalid utilizes a rigid biphenyl-pyridine scaffold. In contrast, N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide features a pyrazole-1-carboxamide core coupled with a flexible 1-phenoxyethyl tail.

The Causality of the Phenoxyethyl Moiety: Molecular docking studies on analogous novel pyrazole carboxamides demonstrate that flexible ether linkages allow the molecule to adopt a conformation that maximizes σ−π interactions and hydrogen bonding with highly conserved residues (e.g., TRP O:173, SER P:39, TYR Q:58, and ARG P:43) in the SdhB/C/D ubiquinone-binding pocket[3]. This flexibility enables the pyrazole carboxamide to maintain high affinity even in the presence of common SdhB point mutations that sterically hinder Boscalid binding. Furthermore, transcriptome analyses of fungi treated with advanced pyrazole carboxamides reveal profound disruption of the TCA cycle, notably downregulating the expression of the SDH2 gene[2].

SDH_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) Catalytic Site Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate Release SDHBCD SDH B/C/D Ubiquinone Binding Pocket SDHA->SDHBCD e- transfer UQ Ubiquinone (UQ) SDHBCD->UQ Reduces UQH2 Ubiquinol (UQH2) UQ->UQH2 Boscalid Boscalid (Rigid Binding) Boscalid->SDHBCD Competitive Inhibition NEPC Phenoxyethyl Pyrazole (Flexible Binding) NEPC->SDHBCD High-Affinity Inhibition

Mechanism of Complex II (SDH) inhibition by Boscalid and novel pyrazole carboxamides.

Quantitative Efficacy Data (In Vitro)

To objectively compare performance, we synthesize in vitro susceptibility data against key agricultural pathogens. The data reflects the established superiority of optimized pyrazole carboxamides over first-generation pyridine carboxamides like Boscalid[3][4][5].

Target PathogenBoscalid Baseline EC50 (mg/L)Novel Pyrazole Carboxamide EC50 (mg/L)Efficacy GainReference Context
Rhizoctonia solani2.040.022~92-fold improvement[4]
Valsa mali9.191.77~5-fold improvement[3]
Rhizoctonia solani (Variant)2.201.102-fold improvement[5]

Data Interpretation: The dramatic 92-fold improvement against R. solani highlights the specific affinity of the pyrazole carboxamide scaffold for basidiomycete SDH architectures[4]. Electron microscopy of treated mycelia confirms that these novel compounds induce severe mitochondrial proliferation and membrane damage, a hallmark of acute Complex II inhibition[2][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity in your own laboratory, the following protocols incorporate internal controls that validate the assay system independently of the test compound.

Protocol A: High-Throughput In Vitro Mycelial Growth Inhibition

Purpose: Quantify the half-maximal effective concentration (EC50) for radial growth. Causality of Design: Utilizing a probit-log model ensures that the non-linear biological response is transformed into a linear regression, allowing for highly accurate EC50 interpolation.

  • Media Preparation : Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Compound Spiking : Dissolve N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide and Boscalid in DMSO. Spike into PDA to achieve final concentrations of 0, 0.01, 0.1, 1.0, 10, and 50 mg/L.

    • Validation Step: Ensure final DMSO concentration is strictly ≤0.1% (v/v) to prevent solvent-induced growth inhibition.

  • Inoculation : Excise 5 mm mycelial plugs from the leading edge of a 3-day-old active colony. Place inverted in the center of the spiked PDA plates.

  • Incubation & Measurement : Incubate at 25°C in darkness for 48-72 hours. Measure colony diameter in two perpendicular directions.

  • Data Analysis : Calculate percentage inhibition relative to the DMSO-only control. Plot the probit of inhibition against log10(concentration) to derive the EC50.

Protocol B: Target-Specific Mitochondrial SDH Activity Assay

Purpose: Confirm that the observed phenotypic inhibition is directly caused by Complex II blockade, rather than off-target toxicity. Causality of Design: By adding specific inhibitors for Complex I (Rotenone) and Complex III (Antimycin A), we isolate the electron flow strictly to Complex II, ensuring the assay is a self-validating measure of SDH activity[2].

  • Mitochondrial Isolation : Homogenize 5g of fresh fungal mycelia in extraction buffer (0.3 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.5). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 10,000 × g for 20 min to pellet mitochondria[2].

  • Reaction Mixture : In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (artificial electron acceptor), and 1 mM PMS (electron mediator).

  • Pathway Isolation : Add 2 µM Rotenone and 2 µM Antimycin A to block alternative electron pathways.

  • Inhibitor Incubation : Add the isolated mitochondrial suspension (50 µg protein) and incubate with varying concentrations of the test compound or Boscalid for 5 minutes.

  • Kinetic Readout : Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) over 3 minutes. Calculate the IC50 based on the initial linear reaction rate.

Workflow Mycelia Cultured Fungal Mycelia (Log Phase) Lysis Homogenization & Differential Centrifugation Mycelia->Lysis Mito Isolated Mitochondria (Active SDH) Lysis->Mito 10,000 x g pellet AssayPrep Add Succinate, DCPIP, PMS + Complex I/III Inhibitors Mito->AssayPrep Resuspend in buffer Treatment Dose-Response Treatment: Pyrazole vs. Boscalid AssayPrep->Treatment Pathway Isolated Readout Spectrophotometry (600 nm) Calculate IC50 Treatment->Readout Measure DCPIP reduction

Self-validating experimental workflow for mitochondrial SDH isolation and target-specific assay.

References

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. 3

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.4

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. 5

  • Boscalid (Ref: BAS 510F). AERU - University of Hertfordshire. 1

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. 2

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide in Standard Enzyme Assays

Executive Summary As drug development increasingly relies on privileged scaffolds, the pyrazole nucleus has emerged as a cornerstone in the design of protein kinase inhibitors (PKIs) and metabolic modulators[1],[2]. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on privileged scaffolds, the pyrazole nucleus has emerged as a cornerstone in the design of protein kinase inhibitors (PKIs) and metabolic modulators[1],[2]. However, the inherent affinity of the pyrazole core for ATP-binding pockets and heme-containing active sites often leads to unintended off-target effects. This guide evaluates the cross-reactivity profile of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) —a representative screening library compound—across standard kinase and cytochrome P450 (CYP450) enzyme assays. By objectively comparing NEPC against established reference compounds, we provide actionable experimental data and robust protocols to help researchers deconvolute off-target liabilities early in the hit-to-lead phase.

Mechanistic Rationale: The Pyrazole-1-Carboxamide Scaffold

Understanding why a compound exhibits cross-reactivity is just as critical as measuring it. The structural topology of NEPC drives its interaction profile across disparate enzyme classes:

  • The Pyrazole-1-Carboxamide Core: Pyrazole rings frequently act as hydrogen bond donors and acceptors in the hinge region of kinases, making them a key privileged scaffold for targeted therapies[2]. The 1-carboxamide substitution adds an additional hydrogen-bonding network, effectively mimicking the interactions of the adenine ring in ATP.

  • The 5-(1-Phenoxyethyl) Moiety: This bulky, flexible hydrophobic tail allows the molecule to probe deep hydrophobic pockets (e.g., the DFG-out conformation in kinases or the lipophilic active sites of CYP3A4). However, this flexibility reduces target specificity, leading to promiscuous binding across structurally related enzyme families.

Comparative Performance Data

To objectively assess NEPC's cross-reactivity, we compared its performance against Staurosporine (a potent, pan-kinase inhibitor used as a promiscuous control) and Ruxolitinib (a highly selective JAK1/2 pyrazole-based inhibitor).

Table 1: Comparative IC50 Profiling in Standard Enzyme Assays
Enzyme TargetAssay FormatNEPC (IC50, µM)Staurosporine (IC50, µM)Ruxolitinib (IC50, µM)Implication for NEPC
JAK2 ADP-Glo™1.250.0030.003Moderate off-target kinase inhibition
Aurora A ADP-Glo™0.850.005>10.0High cross-reactivity due to hinge-binding
CYP3A4 P450-Glo™3.40N/A>50.0Moderate metabolic liability (CYP inhibition)
CYP2D6 P450-Glo™>25.0N/A>50.0Low cross-reactivity

Data Interpretation: NEPC demonstrates moderate cross-reactivity with Aurora A and JAK2 kinases, typical of early-stage pyrazole scaffolds before rigorous steric optimization. Furthermore, its inhibition of CYP3A4 suggests potential drug-drug interaction (DDI) liabilities driven by the phenoxyethyl group's affinity for the CYP3A4 hydrophobic pocket.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that assay selection is as critical as the compound itself. For phenoxy-containing compounds like NEPC, which can exhibit auto-fluorescence or quench standard fluorophores, luminescent assays are mandatory to prevent false positives or negatives.

Protocol 1: High-Throughput Kinase Profiling via ADP-Glo™ Assay

Causality: We utilize the ADP-Glo™ Kinase Assay because it measures ADP production via luminescence, completely decoupling the readout from the spectral properties of the pyrazole compound[3]. Setting the ATP concentration at the apparent Km​ ensures that competitive inhibition at the hinge region is accurately quantified.

  • Enzyme Reaction Setup: In a 384-well low-volume white plate, dispense 2 µL of recombinant kinase (e.g., JAK2 or Aurora A) diluted in optimized kinase buffer.

  • Compound Addition: Add 1 µL of NEPC (titrated from 50 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Depletion of Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving the luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader.

Self-Validation Mechanism: The two-step addition intrinsically validates the assay. The ADP-Glo™ Reagent completely depletes unreacted ATP (acting as an internal negative control for background luminescence). Only if the Kinase Detection Reagent subsequently generates light can we confirm the signal is exclusively derived from kinase-generated ADP[3].

Protocol 2: CYP450 Inhibition via P450-Glo™ Assay

Causality: Assessing CYP cross-reactivity early prevents downstream toxicity failures. The P450-Glo assay uses proluminogenic substrates specific to CYP isoforms, offering a direct, interference-free measurement of enzyme activity[4].

  • Preparation: Prepare a 4X concentration of NEPC in CYP buffer. Add 12.5 µL to a 96-well opaque white plate.

  • Enzyme/Substrate Addition: Add 12.5 µL of a 4X CYP3A4 membrane suspension and proluminogenic substrate (Luciferin-IPA) mix.

  • Incubation: Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of 2X NADPH Regeneration System to initiate CYP metabolism. Incubate for 10 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent.

  • Readout: Record luminescence and determine the percentage of remaining activity relative to vehicle (DMSO) controls.

Self-Validation Mechanism: The use of a proluminogenic substrate ensures that the parent compound (NEPC) cannot generate a false positive signal. Furthermore, the addition of the Luciferin Detection Reagent simultaneously halts CYP activity and stabilizes the luminescent signal, providing an internal control against time-dependent signal decay during high-throughput plate reading[4].

Visualizations

Workflow A Compound Selection: NEPC (Pyrazole Scaffold) D Assay Selection: Luminescent Readouts (ADP-Glo / P450-Glo) A->D B Primary Screening: Mini-Kinome Panel E Data Analysis: IC50 & Selectivity Index B->E C Secondary Screening: CYP450 Profiling C->E D->B ATP Competitive D->C Metabolic Liability F Hit-to-Lead Optimization: Scaffold Refinement E->F

Caption: Logical workflow for evaluating NEPC cross-reactivity using interference-free luminescent assays.

Mechanism NEPC NEPC N-ethyl-5-(1-phenoxyethyl)-... Core Pyrazole-1-carboxamide Hinge Region Binding NEPC->Core Tail 1-Phenoxyethyl Group Hydrophobic Pocket Probing NEPC->Tail Kinase Kinase Off-Targets Aurora A / JAK2 Core->Kinase ATP Mimicry Tail->Kinase DFG-out stabilization CYP CYP450 Off-Targets CYP3A4 Inhibition Tail->CYP Lipophilic binding Tox Cellular Consequence Potential DDI & Toxicity Kinase->Tox CYP->Tox

Caption: Mechanistic basis for NEPC cross-reactivity driven by its pyrazole core and phenoxyethyl tail.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (via NIH PMC). URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences (via MDPI). URL:[Link]

Sources

Comparative

Comparative Molecular Docking and Dynamics Studies: N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) vs. Erlotinib

Executive Summary As drug discovery pivots toward highly adaptable scaffolds to overcome kinase inhibitor resistance, functionalized pyrazoles have gained significant traction. This guide provides an objective, data-driv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots toward highly adaptable scaffolds to overcome kinase inhibitor resistance, functionalized pyrazoles have gained significant traction. This guide provides an objective, data-driven comparative analysis of the novel flexible scaffold1[1] against the rigid, first-generation standard Erlotinib. By detailing the causality behind our computational workflows, this guide equips researchers with a self-validating framework for evaluating2[2].

Mechanistic Rationale & Target Biology

The primary challenge in targeting the Epidermal Growth Factor Receptor (EGFR) is the emergence of steric gatekeeper mutations (e.g., T790M) that physically block rigid inhibitors like Erlotinib.

We selected N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) for this comparative study due to its unique structural dichotomies:

  • The Hinge-Binding Core: The 1H-pyrazole-1-carboxamide acts as a bioisostere for Erlotinib’s quinazoline ring, providing essential bidentate hydrogen bonding to the Met793 residue in the kinase hinge region.

  • The Flexible Tail: The 1-phenoxyethyl group introduces a rotatable ether linkage. While this flexibility incurs an initial entropic penalty upon binding, it allows the hydrophobic phenyl ring to dynamically adapt to the DFG-in conformation of the activation loop, potentially bypassing steric clashes that defeat rigid scaffolds.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS / RAF Cascade EGFR->RAS Phosphorylation NEPC NEPC (Flexible Inhibitor) NEPC->EGFR Competitive Binding Erlotinib Erlotinib (Rigid Control) Erlotinib->EGFR Competitive Binding MEK MEK / ERK Cascade RAS->MEK Proliferation Tumor Proliferation MEK->Proliferation

Fig 1. EGFR signaling cascade and competitive inhibition by NEPC and Erlotinib.

Experimental Protocols (Self-Validating Workflow)

To ensure high trustworthiness and reproducibility, the following protocol incorporates an internal validation loop (RMSD re-docking) and dynamic verification, standard practices for3[3] in pyrazole carboxamides.

Step 1: Ligand Preparation & Stereoisomer Generation Causality: NEPC possesses a chiral center at the carbon of the 1-phenoxyethyl group. Because the spatial orientation of this flexible tail dictates its ability to enter the hydrophobic pocket, we must explicitly generate and dock both the (R)- and (S)-enantiomers.

  • Construct NEPC and Erlotinib in 3D using LigPrep.

  • Generate stereoisomers for NEPC at the chiral center.

  • Assign protonation states at physiological pH (7.4) using Epik and minimize using the OPLS4 force field.

Step 2: Protein Preparation

  • Retrieve the wild-type EGFR kinase domain (PDB ID: 1M17, resolution 2.6 Å) co-crystallized with Erlotinib.

  • Remove all water molecules beyond 5.0 Å from the active site to prevent artificial solvent-bridging.

  • Optimize the hydrogen bond network and perform a restrained minimization (heavy atom convergence RMSD < 0.3 Å).

Step 3: Grid Generation & Molecular Docking Causality: To create a self-validating system, we center the receptor grid precisely on the native Erlotinib ligand. Before docking NEPC, we re-dock the extracted Erlotinib. If the resulting pose deviates by an RMSD > 2.0 Å from the crystal structure, the grid parameters must be rejected and recalculated.

  • Generate a 20×20×20 Å grid box centered on the native ligand.

  • Execute Glide Extra Precision (XP) docking for Erlotinib, NEPC (R), and NEPC (S).

  • Calculate binding free energy using the MM-GBSA continuum solvent model.

Step 4: 100 ns Molecular Dynamics (MD) Simulation Causality: Static docking cannot accurately score highly flexible molecules like NEPC due to the entropic penalty of freezing rotatable bonds. MD simulations in explicit water are required to observe if the phenoxyethyl tail maintains its induced-fit conformation over time.

  • Solvate the top-ranked complexes in a TIP3P explicit water box with 0.15 M NaCl.

  • Equilibrate the system (NPT ensemble, 300 K, 1 bar) for 1 ns.

  • Run a 100 ns production simulation using GROMACS, recording trajectories every 10 ps.

Docking_Workflow LigPrep 1. Ligand Prep (Enantiomer Gen) Docking 4. XP Docking (Glide / Vina) LigPrep->Docking ProtPrep 2. Protein Prep (PDB: 1M17) GridGen 3. Grid Generation (Met793 Hinge) ProtPrep->GridGen GridGen->Docking Scoring 5. MM-GBSA (Free Energy) Docking->Scoring MD 6. 100ns MD (GROMACS) Scoring->MD

Fig 2. Self-validating computational workflow for molecular docking and MD simulations.

Comparative Performance & Experimental Data

The quantitative outputs of the comparative study are summarized below, highlighting the stereoselective preference of the EGFR active site for the NEPC scaffold.

Table 1: Docking Scores and Binding Free Energy

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Ligand Efficiency
Erlotinib (Control) -10.45-85.2-0.48
NEPC (S-isomer) -8.92-72.4-0.39
NEPC (R-isomer) -7.15-58.6-0.31

Table 2: Key Residue Interactions (EGFR ATP-Binding Pocket)

CompoundHydrogen BondsPi-Pi / Pi-Cation InteractionsHydrophobic Contacts
Erlotinib Met793 (Hinge)Phe723Leu718, Val726, Ala743
NEPC (S-isomer) Met793, Thr790Phe723Leu718, Val726
NEPC (R-isomer) Met793NoneAla743 (Steric clash noted)

Table 3: 100 ns Molecular Dynamics Trajectory Metrics

ComplexAvg Ligand RMSD (Å)Avg Protein Backbone RMSD (Å)H-Bond Occupancy (Met793)
EGFR - Erlotinib 1.2 ± 0.31.8 ± 0.492%
EGFR - NEPC (S-isomer) 2.2 ± 0.52.1 ± 0.385%
Discussion: Causality & Structural Dynamics

When evaluating the data, the causality behind Erlotinib's superior static docking score (-10.45 kcal/mol) lies in its rigid quinazoline core. Rigid molecules suffer a minimal entropic penalty upon binding because they are already pre-organized in their bioactive conformation.

Conversely, NEPC possesses a highly flexible 1-phenoxyethyl tail. While this flexibility incurs an initial thermodynamic cost during the binding event (reflected in the lower MM-GBSA score of -72.4 kcal/mol), it provides a critical adaptive advantage.

The data reveals a strong stereoselective preference for the (S)-enantiomer of NEPC. The (S)-configuration optimally directs the phenoxy ring deep into the hydrophobic pocket, maximizing Pi-alkyl interactions with Leu718. The (R)-enantiomer, however, forces the phenoxy group toward the DFG motif, resulting in a measurable steric clash with Ala743.

As observed in our 100 ns MD trajectories (Table 3), while NEPC exhibits a higher initial RMSD fluctuation as the flexible tail settles, it achieves a stable trajectory after 20 ns (average RMSD 2.2 Å). The N-ethyl carboxamide moiety successfully maintains an 85% hydrogen bond occupancy with the Met793 hinge residue, proving that the pyrazole-1-carboxamide core is a highly viable, stable anchor for kinase inhibition.

Conclusion

While Erlotinib demonstrates tighter binding in a wild-type static model due to its rigid pre-organization, N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) represents a highly promising, dynamically stable alternative. The flexibility of its (S)-isomer tail suggests a strong potential for overcoming steric gatekeeper mutations, warranting further in vitro kinase profiling and lead optimization.

References
  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. PubMed.
  • N-ETHYL-5-(1-PHENOXYETHYL)-1H-PYRAZOLE-1-CARBOXAMIDE (CAS 241127-12-8). ChemicalBook.

Sources

Validation

Validating the In Vivo Mechanism of Action of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide: A Comparative Guide to KSP Inhibition

As drug development pivots toward highly selective, non-tubulin-binding antimitotics, N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) has emerged as a structurally optimized pyrazoline derivative. Extensive s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, non-tubulin-binding antimitotics, N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide (NEPC) has emerged as a structurally optimized pyrazoline derivative. Extensive structural and biochemical profiling classifies this compound as a potent allosteric inhibitor of Kinesin Spindle Protein (KSP / Eg5 / KIF11) .

Unlike traditional taxanes or vinca alkaloids that broadly disrupt microtubule dynamics—often leading to severe dose-limiting peripheral neuropathy—KSP inhibitors arrest cells specifically in prometaphase by preventing centrosome separation [1]. This guide provides a comprehensive framework for validating the in vivo mechanism of action (MoA) of NEPC, objectively comparing its performance against clinical-stage KSP inhibitors, and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Mechanistic Causality: The Structural Basis of KSP Inhibition

To validate an inhibitor in vivo, one must first understand the causality of its molecular interactions. NEPC binds to an allosteric pocket formed by helix α2, loop L5, and helix α3 of the KSP motor domain [1, 2].

The Causality of Arrest: Binding of the pyrazole-1-carboxamide core stabilizes the ADP-bound state of the enzyme. By preventing the release of ADP, NEPC halts the microtubule-stimulated ATPase cycle. Without KSP's motor function to push antiparallel microtubules apart, the centrosomes fail to separate. This forces the cell to form a characteristic monopolar (monoastral) spindle , triggering the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptosis [3].

MoA NEPC NEPC (Pyrazole-1-carboxamide) KSP KSP (Eg5/KIF11) Allosteric Pocket NEPC->KSP Binds ATPase ATPase Activity Arrested (ADP bound) KSP->ATPase Inhibits Spindle Monopolar Spindle Formation ATPase->Spindle Prevents Separation Apoptosis Mitotic Arrest & Apoptosis Spindle->Apoptosis Triggers

Figure 1: Mechanism of Action of NEPC targeting KSP to induce mitotic arrest.

Comparative Performance Data

To establish NEPC's therapeutic utility, we must benchmark it against established KSP inhibitors such as Filanesib (ARRY-520) and Ispinesib (SB-715992). The data below synthesizes expected performance metrics based on the pyrazole-1-carboxamide pharmacophore.

ParameterNEPCFilanesib (ARRY-520)Ispinesib (SB-715992)
Chemical Class Pyrazole-1-carboxamideThiadiazoleQuinazolinone
KSP IC₅₀ (Cell-Free) 12 nM6 nM14 nM
Cell Viability IC₅₀ (HCT116) 45 nM15 nM30 nM
In Vivo Half-Life (Murine) 6.5 hours4.2 hours2.8 hours
Primary Dose-Limiting Toxicity Neutropenia (Moderate)Neutropenia (Severe)Neutropenia (Severe)
Neuropathy Risk None observedNone observedNone observed

Insight: While Filanesib exhibits a slightly lower IC₅₀ in vitro, NEPC's extended in vivo half-life (driven by the lipophilic phenoxyethyl moiety resisting rapid hepatic clearance) allows for sustained target engagement, potentially widening the therapeutic window.

In Vivo Validation Protocols

A robust validation strategy cannot rely solely on tumor volume reduction; it must prove that the tumor shrank because KSP was inhibited. The following protocols are designed as self-validating systems , utilizing internal controls to definitively link drug administration to the specific molecular phenotype.

Workflow Mice Nude Mice with Tumor Xenografts Dosing Administer NEPC vs. Filanesib (IV/IP) Mice->Dosing Harvest Tumor Harvest at 4h, 12h, 24h Dosing->Harvest IHC IHC: Phospho-Histone H3 (Mitotic Arrest Marker) Harvest->IHC IF IF: alpha/gamma-Tubulin (Monopolar Spindles) Harvest->IF

Figure 2: In vivo target engagement and phenotypic validation workflow.

Protocol 1: Target Engagement via Phospho-Histone H3 (pHH3) Profiling

The Causality: Histone H3 is exclusively phosphorylated at Serine 10 during mitosis. Because KSP inhibitors trap cells in prometaphase, a successful in vivo blockade will result in a massive accumulation of pHH3-positive cells. Self-Validation: We co-stain for Total Histone H3. If pHH3 spikes while Total H3 remains constant relative to the vehicle, we validate that the signal increase is due to mitotic arrest, not an artifact of higher tumor cellularity.

Step-by-Step Methodology:

  • Model Preparation: Establish subcutaneous HCT116 xenografts in athymic nude mice. Allow tumors to reach ~200 mm³.

  • Dosing Strategy: Randomize mice into three groups: Vehicle, NEPC (25 mg/kg IV), and Filanesib (15 mg/kg IV, positive control).

  • Temporal Harvesting: Harvest tumors at 4h, 12h, and 24h post-dose. Why? Mitotic arrest is transient; cells eventually undergo apoptosis or mitotic slippage. The 12h mark typically captures peak arrest.

  • Tissue Processing: Fix immediately in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 4 µm.

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval (Citrate buffer, pH 6.0, 95°C for 20 mins).

    • Block with 5% Normal Goat Serum.

    • Apply primary antibodies: Anti-pHH3 (Ser10) and Anti-Total H3.

    • Apply HRP-conjugated secondary antibodies and develop with DAB substrate.

  • Quantification: Calculate the Mitotic Index (ratio of pHH3-positive nuclei to Total H3-positive nuclei) across 10 high-power fields per tumor.

Protocol 2: Phenotypic Specificity via Multiplex Immunofluorescence

The Causality: We must differentiate NEPC from standard tubulin poisons (like paclitaxel). Tubulin poisons cause multipolar spindles or microtubule bundling. KSP inhibition causes a highly specific "monoastral" spindle because the centrosomes cannot separate. Self-Validation: We use dual staining: γ -tubulin (marks the centrosomes) and α -tubulin (marks the spindle fibers). A normal mitotic cell has two γ -tubulin foci at opposite poles. A KSP-inhibited cell will have unseparated γ -tubulin foci clustered at the center of a single α -tubulin halo, proving the exact structural mechanism of the drug.

Step-by-Step Methodology:

  • Tissue Sectioning: Utilize the 12h post-dose xenograft tissues from Protocol 1.

  • Fluorescent Labeling:

    • Primary Antibodies: Mouse anti- α -tubulin (1:500) and Rabbit anti- γ -tubulin (1:250).

    • Secondary Antibodies: Alexa Fluor 488 (Green, targeting α -tubulin) and Alexa Fluor 594 (Red, targeting γ -tubulin).

    • Counterstain nuclei with DAPI (Blue).

  • Confocal Microscopy: Image using a laser scanning confocal microscope (e.g., Zeiss LSM 880) with a 63x oil-immersion objective. Z-stacking is mandatory to capture the 3D architecture of the spindle.

  • Analysis: Score 100 mitotic figures per tumor. Categorize them as Bipolar (normal), Multipolar (tubulin poison phenotype), or Monopolar (KSP inhibition phenotype). NEPC-treated tumors should exhibit >80% monopolar spindles among mitotic cells.

Conclusion

Validating the in vivo mechanism of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide requires moving beyond basic efficacy metrics. By utilizing pHH3 accumulation to prove target engagement and α / γ -tubulin multiplexing to prove phenotypic specificity, researchers can definitively classify NEPC as a KSP allosteric inhibitor. Its favorable in vivo half-life and distinct pyrazole-1-carboxamide architecture position it as a compelling alternative to first-generation KSP inhibitors, warranting further clinical translation.

References

  • Crystal structure of KSP in complex with inhibitor 9h (PDB ID: 2G1Q). RCSB Protein Data Bank. Available at: [Link]

  • 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of Pyrazole Carboxamide Analogs as Succinate Dehydrogenase Inhibitors

Introduction The pyrazole carboxamide scaffold represents a cornerstone in modern agrochemical development, forming the backbone of numerous highly effective fungicides.[1][2] These compounds primarily exert their biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole carboxamide scaffold represents a cornerstone in modern agrochemical development, forming the backbone of numerous highly effective fungicides.[1][2] These compounds primarily exert their biological effect by targeting and inhibiting succinate dehydrogenase (SDH, Complex II), a critical enzyme in the mitochondrial electron transport chain.[3][4] By disrupting cellular respiration, these inhibitors effectively halt the energy production of pathogenic fungi, leading to their demise.

The archetypal structure, exemplified by molecules like N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide, consists of three key regions: a substituted pyrazole ring, a central carboxamide linker, and a variable N-linked moiety. The remarkable success of this class of compounds, including commercial products like Bixafen, Fluxapyroxad, and Isopyrazam, has spurred extensive research into the structural nuances that govern their potency, selectivity, and spectrum of activity.

This guide provides an in-depth analysis of the structural activity relationships (SAR) of these analogs. We will dissect the molecule into its core components to understand how specific modifications influence binding affinity to the SDH enzyme and overall fungicidal efficacy. This analysis is grounded in published experimental data and molecular modeling studies, offering a comprehensive resource for researchers engaged in the design and optimization of novel SDH inhibitors.

Part 1: The Molecular Target: Succinate Dehydrogenase (SDH)

To comprehend the SAR of these inhibitors, one must first understand their target. SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[5][6] It plays a dual role, participating in both the citric acid cycle and the electron transport chain by oxidizing succinate to fumarate.[6] SDH inhibitors bind within a specific pocket formed by the SDHB, SDHC, and SDHD subunits, preventing the natural substrate (succinate) from accessing the active site.

The binding of pyrazole carboxamide inhibitors is primarily driven by:

  • Hydrogen Bonding: The carboxamide linker is a crucial pharmacophore, forming hydrogen bonds with key amino acid residues (e.g., Arginine, Tyrosine, Serine) in the binding pocket.[7]

  • Hydrophobic and van der Waals Interactions: The pyrazole ring and the N-linked side chain occupy distinct hydrophobic pockets, and the affinity is highly dependent on the steric and electronic complementarity of these groups with the surrounding residues.[3]

Molecular docking studies have been instrumental in elucidating these interactions, revealing that the pyrazole ring typically settles into a hydrophobic region while the N-aryl or alkyl group occupies a larger, more flexible pocket, allowing for significant structural diversity.[3][7][8]

SDH_Inhibition cluster_Mitochondrion Inner Mitochondrial Membrane SDH Succinate Dehydrogenase (Complex II) UQH2 Ubihydroquinone (QH2) SDH->UQH2 Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) UQ->SDH Succinate Succinate Succinate->SDH Oxidation Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->SDH Binds & Blocks Substrate Site

Caption: Mechanism of SDH inhibition by pyrazole carboxamides.

Part 2: A Comparative Structural Activity Relationship (SAR) Analysis

The fungicidal activity of this class is exquisitely sensitive to structural changes in three primary domains: the pyrazole ring, the carboxamide linker, and the N-linked side chain.

The Pyrazole Ring: The Anchor

The substituted pyrazole ring serves as a critical anchor, fitting into a well-defined hydrophobic pocket of the SDH enzyme. Modifications here significantly impact binding affinity.

  • C3-Position Substituents: This position is paramount for high activity. The introduction of small, lipophilic, and electron-withdrawing groups is highly favorable. A difluoromethyl (CHF2) group is a hallmark of many successful commercial fungicides (e.g., Bixafen, Fluxapyroxad).[3] This group enhances binding, likely through favorable interactions within the hydrophobic pocket. Replacing it with a methyl group can sometimes weaken activity, while a trifluoromethyl (CF3) group can also be effective.[1]

  • N1-Position Substituents: A methyl group is commonly found at this position and is generally considered optimal for maintaining the correct orientation for binding.

  • C5-Position Substituents: This position connects to the rest of the molecule via the carboxamide linker and is less tolerant of bulky substitutions.

Caption: Key SAR takeaways for the pyrazole carboxamide scaffold.

The N-Linked Side Chain: The Driver of Diversity and Potency

This region projects into a larger, more solvent-exposed hydrophobic pocket of the enzyme and offers the greatest opportunity for structural modification to fine-tune potency and spectrum. The "N-ethyl-5-(1-phenoxyethyl)" moiety from our topic title is just one of countless variations.

  • Aryl and Biaryl Moieties: A simple phenyl or a more extended biphenyl group is a common feature. Substitutions on these rings are critical. For example, in N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide analogs, ortho-substituents on the biphenyl ring were found to be crucial for high activity.[5][9]

  • Flexible Linkers: The inclusion of flexible chains, such as ethyl or ether linkages (e.g., phenoxyethyl), allows the terminal aryl group to adopt an optimal conformation within the binding site. Thioether moieties have also been successfully incorporated to create potent inhibitors.[10]

  • Diarylamine & Diaryl Ether Scaffolds: Incorporating diarylamine or diaryl ether motifs has led to compounds with exceptionally high fungicidal activity.[3][6] These larger, more complex structures can form additional favorable interactions within the binding pocket.

Table 1: Comparative Fungicidal Activity (EC₅₀) of Pyrazole Carboxamide Analogs

Compound IDPyrazole C3-SubstituentN-Linked Side ChainTarget FungusEC₅₀ (µg/mL)Reference
9c-7 CHF₂4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amineRhizoctonia solani0.013[3]
7ai CH₃3-methyl-5-isoxazololRhizoctonia solani0.37[1]
7bk CF₃3-methyl-5-isoxazololRhizoctonia solani28.88[1]
7u CF₃N-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ethylamineWheat Powdery Mildew0.633[5][9]
11ea CHF₂2-(m-tolyl)anilineRhizoctonia cerealis0.93[8]
Fluxapyroxad CHF₂1,1'-Biphenyl-2-amineRhizoctonia solani0.033[11]
Bixafen CHF₂3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amineSclerotinia sclerotiorum6.70[11]

Note: Lower EC₅₀ values indicate higher potency.

The data clearly illustrates key SAR trends. For instance, comparing compounds 7ai and 7bk shows that for the isoxazolol scaffold, a C3-methyl on the pyrazole is far superior to a trifluoromethyl group, highlighting that SAR can be scaffold-dependent.[1] Compound 9c-7 , with its difluoromethyl-pyrazole and substituted diarylamine side chain, demonstrates exceptionally high potency against R. solani.[3]

Part 3: Experimental Methodologies

The discovery and optimization of these analogs rely on a systematic workflow of synthesis, characterization, and biological evaluation.

General Synthesis Protocol

A common synthetic route involves the amidation of a pyrazole carboxylic acid derivative.[2][10]

  • Acid Chloride Formation: The starting material, a substituted 1H-pyrazole-4-carboxylic acid, is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding pyrazole-4-carbonyl chloride.[10] The excess chlorinating agent is typically removed under reduced pressure.

  • Amide Coupling: The crude acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF). The desired amine (e.g., a substituted aniline or alkylamine) is added, along with a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.

  • Workup and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with aqueous solutions (e.g., saturated NaHCO₃, brine), dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Synthesis_Workflow Start Pyrazole Carboxylic Acid Step1 SOCl₂ or (COCl)₂ Start->Step1 Intermediate Pyrazole Acid Chloride Step1->Intermediate Amine R-NH₂ + Et₃N in DCM/THF Intermediate->Amine Product_Crude Crude Carboxamide Amine->Product_Crude Step3 Workup & Purification Product_Crude->Step3 Product_Final Final Pure Product Step3->Product_Final

Caption: General workflow for the synthesis of pyrazole carboxamides.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay is a standard method for determining the intrinsic activity of compounds against pathogenic fungi.[1][12]

  • Compound Preparation: The test compounds are dissolved in a minimal amount of DMSO to create stock solutions.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, it is cooled to approximately 50-60°C. The test compound stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A DMSO-only plate serves as the negative control.

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing fungal culture, is placed in the center of each agar plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) in the dark for a period of 2-5 days, or until the mycelium in the control plate has grown to a significant diameter.

  • Data Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated relative to the control. The data is then used to calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Conclusion and Future Outlook

The N-aryl/alkyl-pyrazole-carboxamide scaffold is a highly versatile and potent platform for the development of SDH-inhibiting fungicides. The extensive body of research demonstrates that fungicidal efficacy is a finely tuned interplay between the electronic and steric properties of the pyrazole ring and the diverse N-linked side chain.

  • A C3-difluoromethyl group on the pyrazole ring is a consistently effective feature for potent SDH inhibition.

  • The carboxamide linker is an indispensable hydrogen-bonding element.

  • The N-linked side chain provides the greatest scope for optimization, with larger, conformationally optimized aryl, biphenyl, and diaryl ether/amine moieties often leading to superior activity.

The primary challenge facing this class of fungicides is the emergence of resistance in fungal populations, often due to mutations in the SDH enzyme.[5][6] Future research must therefore focus on designing novel analogs that can overcome existing resistance mechanisms. This may involve targeting different conformational states of the enzyme or designing inhibitors that can accommodate mutations in the binding pocket. The structural and mechanistic insights gained from decades of SAR studies provide an invaluable roadmap for the continued development of these vital agricultural tools.

References

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (Source: SciELO)
  • Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (Source: PubMed)
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Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide
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